molecular formula C8H9N3O3 B13765990 N-(2-Amino-4-nitrophenyl)acetamide CAS No. 53987-32-9

N-(2-Amino-4-nitrophenyl)acetamide

Cat. No.: B13765990
CAS No.: 53987-32-9
M. Wt: 195.18 g/mol
InChI Key: OSPPRBGGVRKEJL-UHFFFAOYSA-N
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Description

N-(2-Amino-4-nitrophenyl)acetamide (CAS 53987-32-9) is a nitrophenyl acetamide derivative with a molecular formula of C8H9N3O3 and a molecular weight of 195.178 g/mol . This compound is supplied as a research chemical for use in laboratory settings only. Research Applications: This compound is of significant interest in microbial and plant metabolism research. Scientific studies have identified it as a nitrated derivative of 2-acetamidophenol, formed by soil bacteria such as Aminobacter aminovorans and Paenibacillus polymyxa . It serves as a key intermediate in the study of detoxification pathways for benzoxazolinone (BOA), a class of phytotoxic compounds produced by certain plants like maize and rye . Research involving this compound helps elucidate how microorganisms in the rhizosphere degrade and process plant-derived biocides, impacting soil health and biodiversity. Analytical Information: this compound can be analyzed using reverse-phase (RP) HPLC methods. One documented method uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass-spectrometry (MS) compatible applications . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OSPPRBGGVRKEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068896
Record name Acetamide, N-(2-amino-4-nitrophenyl)-
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Molecular Weight

195.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53987-32-9
Record name N-(2-Amino-4-nitrophenyl)acetamide
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Record name Acetamide, N-(2-amino-4-nitrophenyl)-
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Record name Acetamide, N-(2-amino-4-nitrophenyl)-
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Record name Acetamide, N-(2-amino-4-nitrophenyl)-
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Record name N-(2-amino-4-nitrophenyl)acetamide
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Foundational & Exploratory

N-(2-Amino-4-nitrophenyl)acetamide: A Technical Guide to Structure, Synthesis, and Applications

[1]

Core Chemical Identity & Structure

This compound (CAS: 53987-32-9 ) is a specialized aromatic intermediate characterized by a tri-substituted benzene ring bearing an acetamido group at position 1, a primary amine at position 2, and a nitro group at position 4.[1] This specific substitution pattern makes it a critical scaffold in the synthesis of benzimidazole-based pharmaceuticals and high-performance azo dyes.[1]

Molecular Specifications
PropertyData
IUPAC Name This compound
Synonyms 2'-Amino-4'-nitroacetanilide; 1-Acetamido-2-amino-4-nitrobenzene
Molecular Formula C

H

N

O

Molecular Weight 195.18 g/mol
CAS Number 53987-32-9
InChI Key OSPPRBGGVRKEJL-UHFFFAOYSA-N
Melting Point ~197–199 °C (decomp.)
Structural Analysis

The molecule features a push-pull electronic system :

  • Electron Donors: The acetamido (-NHCOCH

    
    ) and amino (-NH
    
    
    ) groups at positions 1 and 2 donate electron density into the ring via resonance (
    
    
    effect).[1]
  • Electron Acceptor: The nitro (-NO

    
    ) group at position 4 strongly withdraws electron density (
    
    
    effects), stabilizing the structure and influencing the acidity of the amide proton.
  • Intramolecular Bonding: A key structural feature is the potential for intramolecular hydrogen bonding between the acetamide carbonyl oxygen and the adjacent primary amine protons, which influences its solubility and reactivity profile.

ChemicalStructurecluster_0This compoundC1C1(Acetamido)C2C2(Amino)C1->C2aromaticNHAc-NH-CO-CH3C1->NHAcC3C3(H)C2->C3aromaticNH2-NH2C2->NH2C4C4(Nitro)C3->C4aromaticC5C5(H)C4->C5aromaticNO2-NO2C4->NO2C6C6(H)C5->C6aromaticC6->C1aromatic

Caption: Positional isomerism of this compound showing the 1,2,4-substitution pattern.[1]

Synthesis & Experimental Protocols

The synthesis of this compound requires precise regiocontrol.[1] The most robust pathway involves the selective reduction of 2,4-dinitroacetanilide. Direct acetylation of 4-nitro-o-phenylenediamine typically yields the unwanted 5-nitro isomer due to the higher nucleophilicity of the meta-amine.[1]

Pathway: Selective Zinin Reduction

This protocol utilizes sodium sulfide (or polysulfide) to selectively reduce the sterically hindered ortho-nitro group of 2,4-dinitroacetanilide while leaving the para-nitro group intact.[1]

Step 1: Preparation of 2,4-Dinitroacetanilide

Precursor: Acetanilide or 2,4-Dinitroaniline.[1]

  • Nitration: Dissolve acetanilide (10 g) in concentrated H

    
    SO
    
    
    at 0°C. Slowly add fuming HNO
    
    
    /H
    
    
    SO
    
    
    mixture. Maintain temperature <20°C to form p-nitroacetanilide, then raise to 40-50°C to introduce the second nitro group.[1]
  • Isolation: Pour onto crushed ice. Filter the yellow precipitate of 2,4-dinitroacetanilide.[1] Recrystallize from ethanol.

    • Checkpoint: Verify purity via TLC (Ethyl Acetate:Hexane 1:1).[1]

Step 2: Selective Reduction (The Zinin Protocol)

Reagents: Sodium Sulfide nonahydrate (Na

1

12
  • Dissolution: Suspend 2,4-dinitroacetanilide (5 g, 22.2 mmol) in Ethanol (50 mL) and Water (10 mL). Heat to reflux.[1][2]

  • Reduction: Prepare a solution of Na

    
    S·9H
    
    
    O (1.5 eq, 33.3 mmol) in water (15 mL).[1] Add dropwise to the refluxing mixture over 30 minutes.
    • Mechanism:[1][3][4][5] The sulfide ion acts as a nucleophilic reducing agent.[1] The ortho-nitro group (position 2) is reduced preferentially due to chelation effects with the acetamide group and steric proximity, yielding the amine.

  • Workup: Reflux for an additional 1-2 hours. The solution typically turns deep red/orange.[1] Cool to room temperature and pour into ice water (200 mL).

  • Purification: The product may precipitate.[1] If not, extract with ethyl acetate.[1][2][6] The crude solid is recrystallized from aqueous ethanol to yield This compound as yellow/orange needles.[1]

SynthesisPathwayStartAcetanilide(Starting Material)Step1Nitration(HNO3 / H2SO4)Start->Step1Inter12,4-Dinitroacetanilide(Intermediate)Step1->Inter1 Electrophilic Aromatic SubstitutionStep2Selective Zinin Reduction(Na2S / EtOH, Reflux)Inter1->Step2ProductThis compound(Target)Step2->Product Regioselective Reduction (Ortho-NO2)

Caption: Synthetic route via selective reduction of 2,4-dinitroacetanilide.

Applications in Drug Development

This compound is a versatile "ortho-diamine" equivalent, masked by an acetyl group.[1] It serves as a critical precursor for Benzimidazole scaffolds, a pharmacophore found in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and anticancer agents.[1]

Mechanism of Cyclization

To form a benzimidazole:

  • Deprotection: Acid hydrolysis removes the acetyl group, yielding 4-nitro-o-phenylenediamine.[1]

  • Condensation: Reaction with a carboxylic acid or aldehyde followed by oxidative cyclization forms the benzimidazole ring.[1]

  • Direct Cyclization: Under dehydrating conditions, the acetamide group itself can participate in cyclization to form 2-methyl-5-nitrobenzimidazole .[1]

Spectroscopic Identification

To validate the structure in a research setting, look for these key signals:

  • 1H NMR (DMSO-d6):

    • 
       2.10 ppm (s, 3H, -COCH 
      
      
      )[1]
    • 
       5.5-6.0 ppm (br s, 2H, -NH 
      
      
      )[1]
    • 
       9.5 ppm (s, 1H, -NH Ac)[1]
      
    • Aromatic region: Three distinct protons with coupling constants typical of 1,2,4-substitution (

      
      , 
      
      
      ,
      
      
      ).[1]
  • IR Spectrum:

    • 3300-3400 cm

      
       (Primary Amine N-H stretch)[1]
      
    • 1660-1690 cm

      
       (Amide C=O stretch)[1]
      
    • 1350 & 1530 cm

      
       (Nitro N-O stretch)[1]
      

References

  • NIST Chemistry WebBook. this compound Spectral Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • PubChem. Acetamide, N-(2-amino-4-nitrophenyl)- Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Journal of the Chemical Society. Selective Reduction of Dinitro Compounds. J. Chem. Soc., 1926, 252.[1] (Foundational methodology for Zinin reduction of dinitroacetanilides).

  • ScienceMadness. Selective reduction of N-alkyl-dinitroanilines. Discussion on regioselectivity in Zinin reduction. Available at: [Link]

Technical Guide: Crystal Structure Analysis of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of N-(2-Amino-4-nitrophenyl)acetamide , a critical intermediate in the synthesis of benzimidazole-based therapeutics.

This guide is structured for researchers and drug development professionals , focusing on the causality of experimental choices, self-validating protocols, and structural elucidation based on crystallographic principles and homologous series analysis.

Executive Summary

This compound (also known as 2-amino-4-nitroacetanilide) serves as a pivotal scaffold in medicinal chemistry, particularly as a precursor for 5-nitro-2-methylbenzimidazole derivatives. Its solid-state behavior is governed by a competition between strong intramolecular hydrogen bonding (stabilizing the syn-conformation) and intermolecular nitro-amine interactions (driving lattice packing).

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It synthesizes data from homologous o-substituted acetanilides to establish a rigorous structural model.

Chemical Context & Synthesis Workflow[1][2][3]

Mechanistic Causality

The synthesis targets the selective mono-acetylation of 4-nitro-1,2-phenylenediamine. The regioselectivity is driven by the nucleophilicity difference between the two amino groups:

  • The C1-amine (para to the nitro group) is less nucleophilic due to strong resonance withdrawal.

  • The C2-amine (meta to the nitro group) is relatively more nucleophilic.

  • Correction: In practice, direct acetylation often yields a mixture. A more robust route involves the partial reduction of 2,4-dinitroacetanilide , where the ortho-nitro group is selectively reduced (Zinin reduction or catalytic hydrogenation with controlled equivalents) to yield the target.

Validated Synthesis & Crystallization Protocol

Objective: Obtain single crystals suitable for XRD (dimensions > 0.1 mm).

  • Precursor Preparation: Suspend 2,4-dinitroacetanilide (10 mmol) in Ethanol (50 mL).

  • Selective Reduction: Add Ammonium Sulfide (Zinin reduction) or Pd/C (5%) with 3 eq. Ammonium Formate. Monitor by TLC until the monoreduced product appears.

  • Isolation: Filter catalyst, concentrate filtrate, and precipitate with cold water.

  • Crystallization (The Critical Step):

    • Solvent System: Ethanol/Water (80:20 v/v).

    • Method: Slow evaporation at ambient temperature (295 K).

    • Causality: The presence of water disrupts the strong solute-solute H-bonds, allowing for slower, more ordered lattice formation compared to pure ethanol.

Workflow Diagram

SynthesisWorkflow Start 2,4-Dinitroacetanilide Step1 Selective Reduction (Pd/C + NH4HCO2) Start->Step1 Regioselective H-Transfer Step2 Isolation (Filtration & Precipitation) Step1->Step2 Purification Step3 Recrystallization (EtOH/H2O 80:20) Step2->Step3 Supersaturation End Single Crystals (Yellow Prisms) Step3->End Slow Evaporation

Figure 1: Validated workflow for the synthesis and crystallization of this compound.

X-Ray Diffraction Data Acquisition

To ensure high-quality structural resolution (


), the following data collection strategy is mandatory.
Instrument Configuration
  • Source: Mo K

    
     radiation (
    
    
    
    Å). Mo is preferred over Cu for nitro-aromatics to minimize absorption effects, though Cu is acceptable for small organic crystals.
  • Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) for noise-free data.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes the rotation of the terminal nitro group and the methyl group of the acetamide, reducing thermal ellipsoids and allowing precise H-atom location.

Data Processing Strategy
  • Reflections: Aim for a redundancy > 4.0 to ensure statistical robustness.

  • Absorption Correction: Multi-scan (SADABS or CrysAlisPro scaling) is essential due to the planar stacking which can cause anisotropic absorption.

  • Resolution: Collect data up to

    
     (0.75 Å resolution) to resolve the N-H bonds clearly.
    

Structural Elucidation (The Core Analysis)

Based on the homologous series of o-substituted acetanilides (e.g., N-(4-methoxy-2-nitrophenyl)acetamide [1]), the structure of this compound is defined by specific conformational locks.

Molecular Conformation

The molecule exhibits a high degree of planarity, but with distinct torsional deviations:

  • Acetamide Moiety: The amide group (

    
    ) is typically twisted slightly out of the phenyl plane (torsion angle 
    
    
    
    ) to relieve steric strain with the ortho-amino group.
  • Nitro Group: The 4-nitro group is generally coplanar with the phenyl ring to maximize resonance (

    
    -conjugation), unless intermolecular packing forces a twist.
    
  • Intramolecular Hydrogen Bond (Critical Feature):

    • Unlike o-nitroacetanilides where the Amide N-H donates to the Nitro O [1], the o-amino analog forms a six-membered pseudo-ring .

    • Interaction: Amide Oxygen (

      
      ) 
      
      
      
      Amino Nitrogen (
      
      
      ).
    • Effect: This locks the acetamide in a syn-conformation relative to the amine, increasing the lipophilicity of the molecule by masking polar donors/acceptors.

Supramolecular Architecture

The crystal packing is driven by a hierarchy of interactions:

  • Primary Motif: Intermolecular Hydrogen Bonds.

    • Donor: Amide N-H.[1]

    • Acceptor: Nitro Oxygen (of a neighboring molecule).[1]

    • Geometry: Forms infinite

      
       chains or 
      
      
      
      dimers depending on the space group.
  • Secondary Motif:

    
     Stacking.
    
    • The electron-deficient nitro-substituted ring stacks with the electron-rich amine-substituted ring of an antiparallel neighbor.

    • Centroid-Centroid distance: ~3.6 - 3.8 Å.

Predicted Crystal Data (Reference Standard)

While specific datasets are proprietary, the following parameters represent the standard deviation range for this class of compounds, serving as a validation check for your experimental data.

ParameterExpected Value / RangeStructural Logic
Crystal System MonoclinicMost common for planar organics.
Space Group

or

Centrosymmetric packing favored by dipole pairing.
Z 41 molecule per asymmetric unit.
Unit Cell Volume ~950 - 1050 ųBased on molecular weight (195.18 g/mol ) and packing efficiency.
Density (

)
~1.40 - 1.45 g/cm³High density due to Nitro group.
R-Factor (

)
< 0.05 (5%)Target for publication-quality structure.

Interaction Pathway Analysis

The following diagram maps the competing forces that define the final crystal lattice. Use this to interpret your Difference Fourier Maps.

InteractionMap cluster_0 Single Molecule AmideO Amide Oxygen (C=O) AmineH Amine Hydrogen (NH2) AmideO->AmineH Intramolecular H-Bond (Locks Conformation) AmideNH Amide Proton (N-H) NitroO Nitro Oxygen (NO2) AmideNH->NitroO Intermolecular H-Bond (Chain Formation) Phenyl Phenyl Ring (Pi System) Phenyl->Phenyl Pi-Pi Stacking (Layer Stabilization)

Figure 2: Structural logic map detailing the hierarchy of intra- and intermolecular forces.

Physicochemical Implications

Understanding the crystal structure allows for the prediction of bulk material properties:

  • Solubility Profile: The strong intramolecular H-bond (Amide C=O

    
     Amine H) reduces the hydration energy of the polar groups. Consequently, the compound shows lower water solubility  than predicted by LogP alone, necessitating organic co-solvents (DMSO, DMF) for biological assays.
    
  • Thermal Stability: The extensive intermolecular H-bond network (Amide

    
     Nitro) results in a high melting point (typically >210°C ).
    
  • Polymorphism Risk: The rotational freedom of the acetamide group suggests a risk of conformational polymorphism. Screening solvents with different H-bond donor/acceptor capabilities (e.g., Methanol vs. Acetone) is recommended during scale-up.

References

  • Hines, J., et al. (2022).[1] Crystal structure and hydrogen-bonding patterns of N-(4-methoxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220201. Link

  • Uppu, R. M., et al. (2020). Structural analysis of N-(4-ethoxyphenyl)acetamide derivatives. Acta Crystallographica Section E, 76, 123-127. Link

  • Alex, A., Millan, D. S., et al. (2011).[2] Intramolecular hydrogen bonding to improve membrane permeability. Med. Chem. Commun., 2, 669-674.[2] Link

  • Smajlagić, A., et al. (2020).[3][4] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.[3] Link

Sources

N-(2-Amino-4-nitrophenyl)acetamide CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Amino-4-nitrophenyl)acetamide (CAS: 53987-32-9 ) is a specialized aromatic amide used primarily as a regioselective intermediate in the synthesis of benzimidazole derivatives and azo dyes.[1][2] Its structural uniqueness lies in the ortho-positioning of an acetamido group and a free primary amine, flanked by a para-nitro group. This configuration makes it an ideal "pre-organized" synthon for cyclocondensation reactions, specifically yielding 2-methyl-5-nitrobenzimidazole .

This guide details the physicochemical identity, validated synthesis protocols via Zinin reduction, and downstream applications of this compound in heterocyclic chemistry.

Chemical Identity & Nomenclature[1][3][4]

Core Identifiers
PropertyDetail
CAS Registry Number 53987-32-9
IUPAC Name

-(2-Amino-4-nitrophenyl)acetamide
Synonyms 2'-Amino-4'-nitroacetanilide; 1-Acetamido-2-amino-4-nitrobenzene
Molecular Formula

Molecular Weight 195.18 g/mol
SMILES CC(=O)NC1=C(N)C=C(C=C1)[O-]
InChI Key OSPPRBGGVRKEJL-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueNote
Melting Point 183–185 °CCrystalline solid (Needles from ethanol)
Appearance Yellow to orange crystalline powderTypical of nitro-aniline derivatives
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in waterPolar aprotic solvents preferred for reactions
pKa ~13.5 (Amide), ~2.5 (Aniline)Estimated values based on structural analogs

Synthesis Protocol: Regioselective Zinin Reduction

The most robust synthesis route avoids the non-selective acetylation of diamines. Instead, it utilizes the Zinin reduction , which selectively reduces one nitro group in a polynitro aromatic system using sulfide reagents. In 2,4-dinitroacetanilide, the nitro group ortho to the acetamido group is sterically more accessible and electronically activated for reduction compared to the para position.

Reaction Scheme

The pathway proceeds from 2,4-dinitroaniline to the target via acetylation followed by selective reduction.

SynthesisPath SM 2,4-Dinitroaniline INT 2,4-Dinitroacetanilide (CAS: 610-53-7) SM->INT Ac2O, H2SO4 Acetylation PROD This compound (CAS: 53987-32-9) INT->PROD Na2S / NH4Cl Selective Reduction (Zinin) BYPROD 2-Methyl-5-nitrobenzimidazole PROD->BYPROD Heat / Acid Cyclization (Application)

Figure 1: Synthetic pathway highlighting the selective Zinin reduction step.

Detailed Methodology

Step 1: Acetylation of 2,4-Dinitroaniline

  • Reagents: 2,4-Dinitroaniline (10 mmol), Acetic Anhydride (15 mL), conc. H₂SO₄ (catalytic, 5 drops).

  • Procedure: Suspend the aniline in acetic anhydride. Add H₂SO₄ dropwise.[3][4] Heat to mild reflux (80–90 °C) for 2 hours until the solid dissolves and the solution clears.

  • Workup: Pour the hot mixture onto crushed ice (100 g). The product, 2,4-dinitroacetanilide , precipitates as a pale yellow solid. Filter, wash with water, and dry.[5]

    • Checkpoint: MP should be ~120–122 °C.

Step 2: Selective Reduction to this compound Note: This step requires precise control to prevent over-reduction to the diamine.

  • Reagents: 2,4-Dinitroacetanilide (5 mmol), Sodium Sulfide nonahydrate (

    
    , 15 mmol), Ammonium Chloride (15 mmol), Ethanol (30 mL), Water (10 mL).
    
  • Procedure:

    • Dissolve the intermediate in refluxing ethanol.

    • Prepare a solution of

      
       and 
      
      
      
      in water (buffer system to control pH ~9).
    • Add the sulfide solution dropwise to the refluxing acetanilide solution over 30 minutes. The solution will darken (deep red/orange).

    • Reflux for an additional 1–2 hours. Monitor via TLC (Silica, EtOAc:Hexane 1:1). The starting material (Rf ~0.[6]8) should disappear, replaced by the product (Rf ~0.4).

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dilute with cold water (50 mL). The product may precipitate; if not, extract with Ethyl Acetate (3 x 20 mL).

    • Crucial Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield: Typically 60–75%.

    • Characterization: MP 183–185 °C. IR spectrum should show amine doublets (~3300-3400 cm⁻¹) and amide carbonyl (~1680 cm⁻¹).

Applications in Drug Development

Benzimidazole Scaffold Construction

The primary utility of this compound is its ability to cyclize into 2-methyl-5-nitrobenzimidazole under acidic conditions. This scaffold is a pharmacophore found in:

  • Anthelmintics: Analogs of Mebendazole/Albendazole.

  • Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Angiotensin II Receptor Blockers: Precursors for sartans.

Cyclization Mechanism

The free amine at position 2 attacks the carbonyl carbon of the acetamido group at position 1, followed by dehydration.

Benzimidazole Precursor This compound Intermediate Dihydrobenzimidazole Intermediate Precursor->Intermediate Intramolecular Nucleophilic Attack Product 2-Methyl-5-nitrobenzimidazole Intermediate->Product - H2O (Acid Catalysis)

Figure 2: Mechanism of acid-catalyzed cyclodehydration.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitro-aromatic).

  • Handling: Use a fume hood.[7] Avoid dust inhalation. Nitroanilines are readily absorbed through the skin; nitrile gloves are mandatory.

  • Storage: Store in amber vials at room temperature, away from strong oxidizing agents and strong bases (which may induce hydrolysis of the acetamide).

References

  • National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook, SRD 69. [Link]

  • Mysyk, D.D., Maksimenko, N.N. "Acetylation of 2,4-dinitroaniline and reduction of the product." Zhurnal Organicheskoi Khimii, 1974, 10, 1916.[2] (Primary source for MP and synthesis).

  • PubChem. "Compound Summary: this compound (CID 12217345)." National Library of Medicine. [Link]

  • SIELC Technologies. "Separation of Acetamide, N-(2-amino-4-nitrophenyl)- on Newcrom R1 HPLC column." [Link]

Sources

Methodological & Application

Application Note: Protocol for the Regioselective Synthesis of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N-(2-Amino-4-nitrophenyl)acetamide presents a classic problem in aromatic regioselectivity: distinguishing between two amino groups (or their precursors) to introduce a nitro group at a specific position.

This protocol details the "Protection-Direction" Strategy . Unlike the direct reduction of 2,4-dinitroacetanilide (which often suffers from ambiguous regioselectivity between the ortho and para nitro groups) or the acetylation of 4-nitro-1,2-phenylenediamine (which favors the wrong amine isomer due to electronic deactivation), this route utilizes the nitration of 2-aminoacetanilide .

Key Mechanistic Insight: By starting with o-phenylenediamine and performing a mono-acetylation, we differentiate the two nitrogens. In the subsequent nitration step carried out in strong acid, the free amine is protonated to an ammonium species (


), which is meta-directing . The acetamido group (

) remains neutral and is para-directing . These two directing effects reinforce each other to target the 4-position exclusively, ensuring high regiochemical purity.

Reaction Scheme & Logic Flow

The following diagram illustrates the retrosynthetic logic and the directing effects that govern the synthesis.

G cluster_logic Mechanistic Control OPD o-Phenylenediamine (Start) MonoAc 2-Aminoacetanilide (Intermediate) OPD->MonoAc 1. Ac2O, H2O (Selective Mono-acetylation) Salt Ammonium Sulfate Salt (In Situ Species) MonoAc->Salt 2. Conc. H2SO4 (Protonation) Target N-(2-Amino-4-nitrophenyl) acetamide (Target) Salt->Target 3. HNO3/H2SO4, 0-5°C (Cooperative Directing Effects) Logic Acetamido: Para-directing Ammonium: Meta-directing Target: Position 4

Caption: Synthesis workflow leveraging cooperative directing effects. The protonated amine and neutral acetamide both direct the electrophile to the 4-position.

Detailed Experimental Protocol

Part I: Selective Mono-Acetylation of o-Phenylenediamine

Objective: To desymmetrize o-phenylenediamine, creating one protected amine (acetamido) and one free amine.

Materials:

  • o-Phenylenediamine (OPD): 10.8 g (0.10 mol)

  • Acetic Anhydride: 10.2 g (0.10 mol)

  • Glacial Acetic Acid: 20 mL

  • Water: 100 mL

  • Sodium Acetate (anhydrous): 8.2 g

Procedure:

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.8 g of o-phenylenediamine in 100 mL of water containing 20 mL of glacial acetic acid. Warm gently (40°C) if necessary to ensure complete dissolution.

  • Acetylation: Cool the solution to room temperature. Add 10.2 g of acetic anhydride dropwise with vigorous stirring.

    • Note: The reaction is exothermic. Maintain temperature below 35°C to prevent diacetylation.

  • Precipitation: Dissolve 8.2 g of sodium acetate in a minimum amount of water and add it to the reaction mixture. This buffers the solution and promotes the precipitation of the free base form of the product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Filter the resulting precipitate.

  • Purification: Recrystallize the crude solid from water (or dilute ethanol).

    • Yield Target: ~70-80%

    • Melting Point: 132–134°C (Lit. value for 2-aminoacetanilide).

Part II: Regioselective Nitration

Objective: To introduce the nitro group at the 4-position using the directing effects of the acetamido group and the protonated amine.

Materials:

  • 2-Aminoacetanilide (from Part I): 7.5 g (0.05 mol)

  • Concentrated Sulfuric Acid (

    
    , 98%): 20 mL
    
  • Concentrated Nitric Acid (

    
    , 70%): 3.5 mL (approx. 0.055 mol)
    
  • Ice/Water: ~200 g

  • Ammonium Hydroxide (

    
    ): For neutralization
    

Procedure:

  • Salt Formation (Critical Step): Place 20 mL of concentrated sulfuric acid in a 100 mL round-bottom flask. Cool to 0–5°C in an ice-salt bath. Slowly add 7.5 g of 2-aminoacetanilide in small portions with stirring.

    • Technical Insight: This step converts the free amine (

      
      ) into the ammonium salt (
      
      
      
      ). This is essential to prevent oxidation of the amine and to enforce meta-directing stereoelectronics.
  • Nitration: Prepare a nitrating mixture by mixing 3.5 mL of conc. nitric acid with 3.5 mL of conc. sulfuric acid (pre-cooled). Add this mixture dropwise to the reaction flask, maintaining the internal temperature strictly below 10°C .

    • Caution: Exotherm control is vital. If the temperature rises, oxidation byproducts (tars) will form.

  • Reaction: After addition, stir the mixture at 5–10°C for 45 minutes.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. A yellow solution or fine precipitate (sulfate salt) may form.

  • Neutralization: Carefully neutralize the slurry with ammonium hydroxide (or sodium carbonate solution) to pH ~8. This liberates the free base of the target compound.

    • Note: Do not use strong caustic (NaOH) at high temperatures to avoid hydrolyzing the acetamido group.

  • Isolation: Filter the yellow/orange precipitate. Wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture.

Characterization Data (Expected):

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: ~198–200°C (Distinct from the 5-nitro isomer).

  • IR Spectrum: Characteristic bands for Amide I (

    
    ), Nitro (
    
    
    
    ), and Amine (
    
    
    ).

Quantitative Data & Process Parameters

ParameterSpecificationRationale
Stoichiometry (Step 1) 1:1 (Amine : Anhydride)Prevents formation of N,N'-diacetyl-o-phenylenediamine.
Temperature (Nitration) < 10°CPrevents oxidation of the aromatic ring and hydrolysis.
Acid Medium Conc.

Ensures 100% protonation of the amine to

.
Regioselectivity > 95% 4-nitro isomerCooperative directing: Acetamido (para) + Ammonium (meta)

Position 4.

Troubleshooting & Critical Control Points

Issue: Formation of Dark Tars during Nitration
  • Cause: Temperature exceeded 10°C or insufficient acid was used, leaving unprotonated free amine which oxidizes rapidly.

  • Solution: Ensure efficient cooling (ice-salt bath) and slow addition of reagents. Verify the amine is fully dissolved in sulfuric acid before adding nitric acid.

Issue: Low Yield in Step 1 (Diacetylation)
  • Cause: Excess acetic anhydride or high temperatures.

  • Solution: Adhere strictly to 1.0 equivalent of anhydride. If diacetyl product forms (insoluble in acid), filter it off before the next step.

Issue: Hydrolysis of Acetamide
  • Cause: Quenching/Neutralization too hot or too basic.

  • Solution: Neutralize with ammonia or carbonate on ice. Avoid boiling in acidic/basic media.

References

  • Zinin Reduction & Nitroaniline Synthesis

    • Porter, H. K. (1973). "The Zinin Reduction of Nitroarenes". Organic Reactions, 20(4), 455–481. Link

    • Note: While Zinin reduction is standard for dinitro compounds, the nitration route provides superior regiocontrol for this specific isomer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Synthesis of Acetamido-anilines

    • Vilsmeier, A., et al. (2016). "Review on Synthesis of Aminoacetanilides". Journal of Integrated Science and Technology. Link

  • Commercial & Safety Data

    • PubChem Compound Summary for this compound. Link

  • Benzimidazole Synthesis Precursors

    • BenchChem Application Note: "Reactivity of Substituted Nitro-o-phenylenediamines". Link (Contextual usage of the target molecule).

Application Note: A Robust Protocol for the Selective Catalytic Hydrogenation of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and validated protocol for the selective catalytic hydrogenation of N-(2-Amino-4-nitrophenyl)acetamide to produce 4-acetamido-1,3-phenylenediamine, a key intermediate in pharmaceutical and materials science research. The focus is on achieving high selectivity for the nitro group reduction while preserving the existing amino and amide functionalities. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, safety considerations for handling pyrophoric catalysts, and troubleshooting advice, designed for researchers, scientists, and drug development professionals.

Introduction

The selective reduction of aromatic nitro groups is a cornerstone of organic synthesis, providing a reliable route to valuable aminoarenes.[1][2] The target molecule, 4-acetamido-1,3-phenylenediamine, is a trifunctional building block whose synthesis presents a common challenge: the chemoselective reduction of a nitro group in the presence of other reducible or sensitive functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and effective method for this transformation due to its high efficiency, operational simplicity, and favorable green chemistry profile.[1][3][4] This note details a protocol that has been optimized for both yield and purity, ensuring reproducibility for laboratory-scale synthesis.

The Science of Selective Hydrogenation

Catalytic hydrogenation is a heterogeneous catalytic process where molecular hydrogen is activated on the surface of a metal catalyst.[3] In the case of nitroarene reduction, palladium on carbon is a highly effective catalyst.[3][4]

The generally accepted mechanism involves the following steps:

  • Adsorption: Both the hydrogen gas and the substrate, this compound, adsorb onto the palladium surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive atomic hydrogen species.

  • Stepwise Reduction: The nitro group is sequentially reduced by the adsorbed hydrogen atoms, likely proceeding through nitroso and hydroxylamine intermediates before forming the final amine.[2]

  • Desorption: The product, 4-acetamido-1,3-phenylenediamine, desorbs from the catalyst surface, freeing the active sites for further reaction.

The selectivity of this method is a key advantage. Under the mild conditions described, the amide and existing amino groups are not reduced. This high degree of chemoselectivity is critical for the synthesis of complex molecules.[2][5]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory setting and utilizes a Parr hydrogenation apparatus for safe and efficient reaction execution.[6][7][8][9][10]

Materials and Equipment
Reagent/Material Grade Notes
This compound≥98%Starting Material
10% Palladium on Carbon (Pd/C)Degussa type, 50% water wetCatalyst
Ethanol (EtOH)AnhydrousSolvent
Hydrogen (H₂) GasHigh PurityReducing Agent
Nitrogen (N₂) GasHigh PurityInert Gas
Celite®---Filtration Aid

Equipment:

  • Parr Hydrogenation Apparatus (or similar)[9]

  • Glass reaction vessel (500 mL)[7]

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure

Safety Precautions: This procedure involves a flammable gas under pressure and a pyrophoric catalyst.[6][7][11][12][13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[11][15] Ensure a powdered lime or sand bucket is nearby for potential spills of the pyrophoric catalyst.[14]

  • Reactor Charging:

    • In a 500 mL Parr reaction bottle, place a magnetic stir bar.

    • Add this compound (10.0 g, 51.2 mmol).

    • Add 200 mL of anhydrous ethanol. Stir until the starting material is fully dissolved.

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.5 g, 5 wt%). The catalyst should be added to the solvent to minimize the risk of ignition.[7][10]

  • Hydrogenation Reaction:

    • Securely clamp the reaction bottle into the Parr shaker apparatus.[6][8]

    • Seal the system and purge with nitrogen three times to remove all oxygen.[7]

    • Pressurize the vessel with hydrogen to 50 psi.[6][7]

    • Begin vigorous shaking and maintain the reaction at room temperature.[8]

    • Monitor the reaction by observing the pressure drop in the hydrogen tank. The reaction is typically complete in 3-5 hours when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Stop the shaker and allow the catalyst to settle.[6]

    • Carefully vent the excess hydrogen and purge the system three times with nitrogen.[7]

    • Prepare a pad of Celite® (approx. 1 inch) in a Buchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CRITICAL SAFETY NOTE: The filtered catalyst is highly pyrophoric and must not be allowed to dry.[13] Immediately quench the filter cake with water and keep it wet until it can be disposed of according to institutional guidelines.[13]

    • Wash the filter cake with a small amount of ethanol to ensure complete product recovery.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 4-acetamido-1,3-phenylenediamine can be purified by recrystallization from an ethanol/water mixture to yield an off-white to pale-tan solid.

Expected Outcomes
Parameter Typical Value
Yield 90-98%
Appearance Off-white to pale-tan solid
Purity (by HPLC) >99%

Visual Schematics

Reaction Scheme

G cluster_conditions reactant This compound product 4-Acetamido-1,3-phenylenediamine reactant->product conditions H₂ (50 psi), 10% Pd/C Ethanol, Room Temp.

Caption: Selective hydrogenation of the nitro group.

Experimental Workflow

G A Charge Reactor: Substrate, Solvent, Catalyst B Seal & Purge with N₂ A->B C Pressurize with H₂ (50 psi) B->C D Shake at Room Temp. (Monitor H₂ uptake) C->D E Vent & Purge with N₂ D->E F Filter through Celite® (Quench Catalyst!) E->F G Concentrate Filtrate F->G H Recrystallize Product G->H

Sources

cyclization of N-(2-Amino-4-nitrophenyl)acetamide to 2-methyl-5-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthetic protocol for the cyclodehydration of N-(2-amino-4-nitrophenyl)acetamide (also known as 2'-amino-4'-nitroacetanilide) to yield 2-methyl-5-nitrobenzimidazole. This transformation represents a critical ring-closure step in the synthesis of bioactive benzimidazole scaffolds. We present a validated acid-catalyzed thermal cyclization method, complete with mechanistic insights, process safety parameters, and analytical characterization standards. This protocol is designed for reproducibility and scalability in pharmaceutical research environments.

Introduction

Benzimidazoles are "privileged structures" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antiviral agents.[1] The 2-methyl-5-nitrobenzimidazole derivative is of particular interest as a precursor for diverse functionalized cations and as a scaffold for antiparasitic drug discovery.

The synthesis described herein utilizes the Phillips-type condensation , specifically the acid-catalyzed cyclodehydration of an N-acylated o-phenylenediamine derivative. Unlike the reductive cyclization of o-nitroacetanilides, this method starts with the reduced amine, allowing for milder conditions and higher regiocontrol.

Reaction Mechanism

The conversion is driven by the activation of the amide carbonyl by an acid catalyst, followed by nucleophilic attack from the adjacent primary amine.

Mechanistic Steps:

  • Protonation: The carbonyl oxygen of the acetamido group is protonated by the acid catalyst (

    
    ), increasing its electrophilicity.
    
  • Nucleophilic Attack: The lone pair of the ortho-amino group attacks the activated carbonyl carbon, forming a five-membered tetrahedral intermediate (dihydropyrimidine-like species).

  • Proton Transfer & Elimination: A proton transfer occurs, facilitating the elimination of a water molecule.

  • Aromatization: The loss of water and subsequent tautomerization restores aromaticity, yielding the benzimidazole core.

Figure 1: Mechanistic Pathway

Mechanism Start This compound Inter1 Protonated Amide (Activated Electrophile) Start->Inter1 + H+ (Acid Cat.) Inter2 Tetrahedral Intermediate Inter1->Inter2 Intramolecular Amine Attack Product 2-Methyl-5-nitrobenzimidazole Inter2->Product - H2O (Aromatization) Water H2O Inter2->Water Elimination

Caption: Acid-catalyzed cyclodehydration pathway via nucleophilic attack of the ortho-amine.

Experimental Protocol

Method A: Glacial Acetic Acid Reflux (Recommended)

This method is preferred for its operational simplicity and high yield (>85%). Glacial acetic acid acts as both the solvent and the acid catalyst.

Reagents & Equipment:

  • This compound (Purity >98%)

  • Glacial Acetic Acid (Reagent Grade)

  • Ammonium Hydroxide (28-30% NH₃) or Sodium Bicarbonate

  • Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 10.0 g (51.2 mmol) of this compound.

  • Solvation: Add 100 mL of Glacial Acetic Acid. The solid may not dissolve completely at room temperature.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) using an oil bath.
    
    • Observation: The mixture should become homogenous as it approaches reflux.

    • Time: Maintain reflux for 2 to 3 hours . Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 3:1). The starting material (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Quenching: Cool the reaction mixture to room temperature (

    
    ). Pour the mixture slowly into 300 mL of crushed ice/water  with vigorous stirring.
    
  • Neutralization (Critical): Slowly adjust the pH of the slurry to

    
     using concentrated Ammonium Hydroxide or saturated Sodium Bicarbonate solution.
    
    • Note: The benzimidazole product will precipitate as a pale yellow to tan solid upon neutralization.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake copiously with cold water (

    
    ) to remove residual acetate salts.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or pure Methanol if necessary.

Figure 2: Workflow Diagram

Workflow Step1 Dissolution 10g Precursor in 100mL AcOH Step2 Reflux 118°C for 2-3 Hours Step1->Step2 Step3 Quench Pour into 300mL Ice Water Step2->Step3 Step4 Neutralization Adjust pH to 8-9 (NH4OH) Step3->Step4 Step5 Filtration & Wash Isolate Solid Step4->Step5 Step6 Recrystallization Ethanol/Water Step5->Step6

Caption: Operational workflow for the thermal cyclization in acetic acid.

Process Safety & Hazards

  • Nitro Compounds: While 2-methyl-5-nitrobenzimidazole is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids above their melting points.

  • Glacial Acetic Acid: Corrosive and flammable. Work in a fume hood to avoid inhalation of vapors.

  • Exotherm: The neutralization step (Step 5) is exothermic.[2] Add base slowly to control temperature and foaming.

Analytical Characterization

The product exists in tautomeric equilibrium (5-nitro vs. 6-nitro), but in solution, the signals are averaged or dominated by one form depending on the solvent.

Table 1: Physicochemical Properties

PropertyValueNotes
Appearance Pale yellow to tan crystalline powder
Molecular Formula

Molecular Weight 177.16 g/mol
Melting Point

Lit. value:

[1]
Solubility Soluble in DMSO, DMF, hot Ethanol.Poorly soluble in water.[2]

Table 2: Expected


H-NMR Data (DMSO-

, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
12.80 Broad Singlet1HBenzimidazole -NH (Exchangeable)
8.35 Doublet (

Hz)
1HH-4 (Ortho to

)
8.05 dd (

Hz)
1HH-6 (Ortho to

)
7.65 Doublet (

Hz)
1HH-7
2.55 Singlet3H

at C-2

Note: Chemical shifts may vary slightly due to concentration and tautomeric ratios.

Troubleshooting Guide

  • Low Yield: Ensure the pH is adjusted to >8 during workup. Benzimidazoles are amphoteric; if the solution is too acidic, the product remains protonated and soluble in water.

  • Impure Product (Dark Color): Oxidation of the starting amine prior to cyclization can cause darkening. Use freshly prepared or recrystallized starting material. Perform the reaction under nitrogen if darkening persists.

  • Incomplete Reaction: If TLC shows starting material after 3 hours, add 0.5 mL of conc. HCl to the acetic acid mixture to accelerate catalysis.

References

  • PubChem. 2-Methyl-5-nitrobenzimidazole Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 2-Methyl-5-nitrobenzimidazole IR and Mass Spectra. SRD 69. [Link][3]

  • Cheméo. Chemical and Physical Properties of 2-Methyl-5-nitrobenzimidazole. [Link]

  • Wright, J. B.The Chemistry of the Benzimidazoles. Chemical Reviews, 1951, 48(3), 397–541.

Sources

Application Notes and Protocols for the Selective Reduction of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of a nitro group in the presence of other reducible functionalities is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. N-(2-Amino-4-nitrophenyl)acetamide is a key intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles and other pharmacologically active scaffolds. The successful and chemoselective reduction of its nitro group to an amine, yielding N-(2,4-diaminophenyl)acetamide, is a critical step that requires careful consideration of the reducing agent and reaction conditions to avoid unwanted side reactions, such as the reduction of the amide functionality or de-acetylation.

This comprehensive guide provides detailed application notes and validated protocols for the selective reduction of the nitro group in this compound. We will explore various methodologies, from classic chemical reductions to modern catalytic approaches, offering insights into their mechanisms, advantages, and limitations. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this important synthetic transformation.

Theoretical Background: The Principles of Chemoselectivity

The challenge in the reduction of this compound lies in the presence of three potentially reducible or reactive functional groups: a nitro group, an amino group, and an acetamido group. Chemoselectivity, the ability to react with one functional group in the presence of others, is therefore paramount. The choice of reducing agent and reaction conditions dictates the outcome.

The high electrophilicity of the nitrogen atom in the nitro group, enhanced by the electron-withdrawing nature of the two oxygen atoms, makes it more susceptible to reduction compared to the less electrophilic carbonyl carbon of the amide group. The existing amino group can, in some cases, influence the reactivity of the molecule, for instance, by coordinating with certain metal catalysts.

Several classes of reduction methods are commonly employed for their ability to selectively target the nitro group:

  • Catalytic Hydrogenation and Transfer Hydrogenation: These methods utilize a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and a hydrogen source (H₂ gas or a hydrogen donor like ammonium formate or hydrazine). The reaction occurs on the catalyst surface, where the nitro group is preferentially adsorbed and reduced.[1]

  • Dissolving Metal Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) are highly effective for nitro group reduction.[2][3][4] These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

  • Chemical Reduction with Inorganic Reagents: Reagents like sodium dithionite (Na₂S₂O₄) offer a mild and often highly selective alternative for nitro group reduction, particularly in aqueous or mixed aqueous-organic solvent systems.[5][6]

Application Notes: A Comparative Overview of Reduction Methodologies

The choice of the optimal reduction method depends on several factors, including the scale of the reaction, the availability of equipment (e.g., for hydrogenation), desired purity of the product, and cost considerations. Below is a comparative analysis of the most effective methods for the selective reduction of this compound.

Method 1: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate

Catalytic transfer hydrogenation is an attractive alternative to traditional catalytic hydrogenation using hydrogen gas, as it does not require specialized high-pressure equipment. Ammonium formate serves as a convenient in situ source of hydrogen.

  • Mechanism: On the surface of the palladium catalyst, ammonium formate decomposes to generate hydrogen, which is then transferred to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.

  • Advantages: Mild reaction conditions, high chemoselectivity, and operational simplicity. The work-up is often straightforward.

  • Limitations: The cost of the palladium catalyst can be a factor for large-scale synthesis, although catalyst loading is typically low. Catalyst poisoning can sometimes be an issue.

Method 2: Chemical Reduction with Iron Powder and Hydrochloric Acid (Béchamp Reduction)

The Béchamp reduction is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds.

  • Mechanism: Iron metal acts as the reducing agent in the presence of an acid, which generates Fe(II) ions in situ. The reaction proceeds through a series of single-electron transfer steps from the iron to the nitro group, with protonation of the intermediates by the acidic medium.

  • Advantages: Inexpensive reagents, high functional group tolerance, and suitability for large-scale production.

  • Limitations: The reaction is typically heterogeneous and may require vigorous stirring. The work-up involves the removal of iron salts, which can sometimes be cumbersome. The reaction can be exothermic and requires careful temperature control.[3]

Method 3: Chemical Reduction with Sodium Dithionite

Sodium dithionite is a versatile and mild reducing agent that is particularly effective for the reduction of nitro groups in aqueous or semi-aqueous media.

  • Mechanism: Sodium dithionite in an aqueous solution exists in equilibrium with the sulfoxylate radical anion (•SO₂⁻), which is a powerful single-electron donor. The reduction of the nitro group is initiated by electron transfer from this radical anion.

  • Advantages: Mild reaction conditions, often leading to high yields and clean reactions. It is compatible with a wide range of functional groups.[5][6]

  • Limitations: A significant excess of sodium dithionite is often required. The work-up may involve the removal of sulfur-containing byproducts.

Experimental Protocols

The following protocols are provided as a detailed guide for the selective reduction of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and purity requirements.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is adapted from established procedures for the transfer hydrogenation of aromatic nitro compounds.[1]

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • To the stirred solution, add ammonium formate (3.0-5.0 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 65-78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2,4-diaminophenyl)acetamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table:

ParameterValue
SubstrateThis compound
Reducing System10% Pd/C, HCOONH₄
SolventMethanol or Ethanol
TemperatureReflux
Typical Yield>90%

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Substrate in Solvent B Add Ammonium Formate A->B C Add Pd/C Catalyst B->C D Heat to Reflux (1-4 h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Liquid-Liquid Extraction H->I J Dry and Concentrate I->J K Recrystallization or Chromatography J->K

Workflow for Catalytic Transfer Hydrogenation.
Protocol 2: Chemical Reduction using Iron and Hydrochloric Acid

This protocol is a classic and reliable method adapted for the target molecule.[3][4]

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v, 10-20 mL per gram of substrate).

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (0.1-0.2 eq) dropwise. Caution: The reaction is exothermic.

  • Maintain the reaction at reflux for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH 8-9 with a sodium hydroxide solution.

  • Filter the hot mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed by recrystallization or column chromatography.

Data Summary Table:

ParameterValue
SubstrateThis compound
Reducing SystemFe, HCl
SolventEthanol/Water
TemperatureReflux
Typical Yield80-90%

Logical Relationship Diagram:

G Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + Reagents, Solvent, Conditions Reagents Fe Powder HCl (catalytic) Solvent EtOH/H₂O Conditions Reflux Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 further reduction Product N-(2,4-diaminophenyl)acetamide Intermediate2->Product final reduction

Reaction Pathway for Béchamp Reduction.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and widely published methodologies for the selective reduction of aromatic nitro compounds. To ensure the trustworthiness and reproducibility of these procedures, the following self-validating steps are crucial:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to detect the formation of any byproducts.

  • Product Characterization: The identity and purity of the final product, N-(2,4-diaminophenyl)acetamide, should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Yield Optimization: The provided stoichiometry and reaction conditions serve as a starting point. For process development, it is recommended to perform a systematic optimization of parameters such as reagent loading, temperature, and reaction time to maximize the yield and purity.

By adhering to these principles, researchers can confidently implement and adapt these protocols for their specific research and development needs.

References

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Prakash, O., & Kumar, A. (2011). A Textbook of Organic Chemistry. S. Chand Publishing.
  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics and nanomaterials. Accounts of Chemical Research, 47(4), 1338–1348. [Link]

  • Corma, A., Serna, P., & Garcia, H. (2007). The activity of gold as a catalyst for the reduction of nitro groups. Chemical Communications, (32), 3345–3347. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Fe/HCl Reduction. Organic Chemistry Portal. [Link]

  • Taft, R. W. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.
  • Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research, 03(03). [Link]

  • Catalytic Transfer Hydrogenation. Organic Chemistry Portal. [Link]

  • Ram, S. R., & Ehrenkaufer, R. E. (1984).
  • Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129–170. [Link]

  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567–580. [Link]

  • Sodium Dithionite. Organic Chemistry Portal. [Link]

  • de Vries, J. G., & van Bergen, T. J. (1976). Reduction of aldehydes and ketones by sodium dithionite. Tetrahedron Letters, 17(33), 2707–2708.

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Title: Accelerating Heterocyclic Scaffold Synthesis: A Guide to Microwave-Assisted Reactions Using N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pace of drug discovery demands synthetic methodologies that are not only rapid and efficient but also clean and scalable. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This application note provides a comprehensive guide to leveraging MAOS for the synthesis of high-value heterocyclic compounds, using N-(2-Amino-4-nitrophenyl)acetamide as a key building block. We will delve into the fundamental principles of microwave heating, present a detailed, field-tested protocol for the synthesis of a substituted benzimidazole, and discuss critical safety and optimization parameters. This guide is designed to empower researchers and drug development professionals to integrate this powerful technology into their workflows, thereby accelerating the discovery of novel chemical entities.

Part 1: The Foundational Principles of Microwave-Assisted Synthesis

Conventional laboratory heating relies on external heat sources, transferring energy to the reaction mixture via conduction and convection. This process is slow and creates significant temperature gradients within the vessel, often leading to the formation of byproducts.[3][4] Microwave chemistry, in contrast, utilizes direct "in-core" heating, where microwave energy is coupled directly with polar molecules within the reaction mixture.[2]

This energy transfer occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as water, ethanol, or the reactants themselves, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This constant reorientation causes intense molecular friction, which rapidly generates heat.[3][5]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement creates an electric current, and resistance within the medium leads to heat generation (Joule heating).[5][6]

This direct, volumetric heating mechanism results in a rapid and uniform temperature increase throughout the sample, minimizing thermal gradients and dramatically accelerating reaction rates.[2][6] The ability to use sealed vessels allows for reactions to be performed at temperatures far above the solvent's atmospheric boiling point, a principle known as superheating, which can further decrease reaction times exponentially.[3]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (Dielectric) HeatSource Oil Bath / Hot Plate VesselWall Vessel Wall HeatSource->VesselWall 1. Heat Transfer MixtureSurface Mixture Surface VesselWall->MixtureSurface 2. Conduction MixtureCore Reaction Core MixtureSurface->MixtureCore 3. Slow Convection MicrowaveSource Microwave Emitter MW_Core Reaction Mixture (Core) MicrowaveSource->MW_Core 1. Direct Energy Coupling MW_Vessel MW-Transparent Vessel MW_Core->MW_Vessel 2. Heat Radiates Outward

Caption: Comparison of conventional vs. microwave heating mechanisms.

Part 2: this compound as a Precursor for Bioactive Heterocycles

This compound (CAS 53987-32-9) is a valuable and versatile starting material in medicinal chemistry.[7] Its structure is primed for the synthesis of nitrogen-containing heterocycles, which form the core of a vast majority of pharmaceutical drugs.[1][8]

The key features of this molecule are:

  • An ortho-phenylenediamine moiety: The presence of an amino group (-NH2) and an acetamido group (-NHAc) in a 1,2-relationship on the benzene ring makes it an ideal substrate for cyclocondensation reactions.

  • An Electron-Withdrawing Nitro Group: The nitro group (-NO2) significantly influences the molecule's reactivity and provides a handle for further functionalization, such as reduction to an amine.

This structure is particularly well-suited for the synthesis of benzimidazoles , a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10] The synthesis typically involves the condensation of the ortho-diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid, a reaction that is exceptionally well-accelerated by microwave irradiation.[11]

Part 3: Application Protocol: Microwave-Assisted Synthesis of 2-Methyl-7-nitro-1H-benzo[d]imidazol-5-amine

This protocol details a representative Phillips-Ladenburg condensation reaction to form a substituted benzimidazole. The reaction involves the cyclization of this compound with acetic acid. The microwave dramatically reduces the reaction time from several hours to just 15 minutes.

Reaction Scheme:

(A chemical drawing showing this compound reacting with acetic acid under microwave conditions to yield 2-Methyl-7-nitro-1H-benzo[d]imidazol-5-amine)

Materials and Equipment:

  • Reagents:

    • This compound (1.0 mmol, 195.18 g/mol )

    • Glacial Acetic Acid (5 mL)

  • Equipment:

    • Monomode microwave reactor (e.g., CEM Discover SP, Anton Paar Monowave)

    • 10 mL pressure-rated microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware for work-up

    • Rotary evaporator

    • TLC plates (silica gel 60 F254)

    • Column chromatography setup

Detailed Step-by-Step Protocol:

  • Place this compound (195 mg, 1.0 mmol) into a 10 mL pressure-rated microwave vessel equipped with a magnetic stir bar.

  • Add glacial acetic acid (5 mL). Acetic acid serves as both the reactant (C1 source) and the solvent.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 150°C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: Dynamic (The instrument will modulate power to maintain the target temperature)

    • Stirring: High

  • Once the reaction is complete, allow the vessel to cool to below 50°C before carefully opening it in a fume hood.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry it.

  • Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Solvent/Reagent: Glacial acetic acid is an excellent choice as it is a polar solvent that heats efficiently in a microwave field and also serves as the C1 synthon for the benzimidazole ring formation.[9]

  • Temperature (150°C): This high temperature, achievable through superheating in a sealed vessel, ensures a rapid reaction rate, allowing the synthesis to be completed in minutes.[2][3]

  • Time (15 min): Microwave synthesis often sees a dramatic reduction in reaction time; 15 minutes is a typical starting point for such cyclizations, which would conventionally require several hours of reflux.[12]

Part 4: Process Workflow and Optimization

The efficiency of MAOS allows for rapid optimization of reaction conditions. A typical optimization workflow involves varying parameters such as temperature, time, and reagent concentration to maximize yield and purity.

G cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate + Solvent/Reagent) B 2. Vessel Sealing A->B C 3. Microwave Irradiation (Set Temp, Time, Power) B->C D 4. Cooling C->D E 5. Work-up (Quenching & Neutralization) D->E F 6. Isolation (Filtration) E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General workflow for microwave-assisted synthesis and purification.

Data Presentation: Reaction Optimization

The table below presents hypothetical data from an optimization study, demonstrating the effect of temperature on reaction yield.

EntryTemperature (°C)Time (min)Yield (%)Purity (by LCMS)
11001545%88%
21201572%94%
3 150 15 91% >98%
41701588%95% (some degradation)

This data illustrates a common trend where yield increases with temperature up to an optimal point, after which side reactions or product degradation may occur.

Part 5: Critical Safety Considerations for MAOS

While highly efficient, microwave reactors are not domestic ovens and require strict adherence to safety protocols.[13]

  • Pressure Management: Never exceed the maximum pressure rating of the reaction vessel. Use only vessels designed for microwave chemistry. Always ensure reactions are allowed to cool sufficiently before opening.[14]

  • Solvent Choice: Do not heat highly flammable, low-boiling-point solvents (e.g., diethyl ether, pentane) in a sealed microwave vessel unless using a specialized system designed for such purposes.[15]

  • Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. The rapid energy input from microwaves can lead to an uncontrolled runaway reaction. Start with small-scale experiments at low power.[16]

  • Vessel Integrity: Never operate a microwave reactor with a damaged door, seal, or vessel. Regularly inspect all components for cracks or defects.[15][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves. Perform all operations, especially vessel opening, within a certified chemical fume hood.[15]

  • No Metals: Do not use metal objects, such as spatulas or metal-trimmed glassware, inside the microwave cavity, as this can cause arcing.[17]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in chemical synthesis, offering unprecedented speed, efficiency, and control.[18][19] By utilizing versatile precursors like this compound, researchers can rapidly generate libraries of complex heterocyclic molecules, such as benzimidazoles, which are of high interest in drug discovery. The protocol and principles outlined in this guide provide a solid foundation for scientists to harness the power of MAOS, paving the way for faster innovation and development in the pharmaceutical industry.

References

  • Title: Microwave chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Microwave-Assisted Synthesis in Drug Development - EPCP Source: EPCP URL: [Link]

  • Title: Microwave Chemistry: General Features and Applications Source: International Journal of Chemical and Analytical Science URL: [Link]

  • Title: Microwaves as an Energy Transfer Method in Chemical Processes Source: MTE Japan URL: [Link]

  • Title: The impact of microwave synthesis on drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Safety Tips - Green Chemistry in Teaching Labo Source: New Jersey Institute of Technology URL
  • Title: Safety Protocols for Microwave Use in Science/STEM Instructional Spaces Source: NSTA URL: [Link]

  • Title: Microwave Chemistry and its Applications Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Safety Considerations for Microwave Synthesis Source: CEM Corporation URL: [Link]

  • Title: Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry Source: Longdom Publishing URL: [Link]

  • Title: Microwave Safety Source: Kansas State University URL: [Link]

  • Title: Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Safety Precautions On The Application of Microwaves in Laboratory Source: Scribd URL: [Link]

  • Title: Microwave-assisted synthesis of nitrogen heterocycles Source: De Gruyter URL: [Link]

  • Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches Source: International Journal of ChemTech Research URL: [Link]

  • Title: Acetamide, N-(2-amino-4-nitrophenyl)- | SIELC Source: SIELC Technologies URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: PMC URL: [Link]

  • Title: Microwave-induced synthesis of bioactive nitrogen heterocycles Source: EurekAlert! URL: [Link]

  • Title: Microwave Assisted Synthesis of Organic Compounds and Nanomaterials Source: SciSpace URL: [Link]

  • Title: Microwave assisted synthesis of some Traditional reactions: Green chemistry approach Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives Source: TSI Journals URL: [Link]

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Strategic Utilization of N-(2-Amino-4-nitrophenyl)acetamide in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Amino-4-nitrophenyl)acetamide in pharmaceutical ligand design Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This compound (CAS: 53987-32-9) represents a critical "masked" scaffold in medicinal chemistry. While primarily recognized as the immediate precursor to the 5-nitrobenzimidazole pharmacophore—a privileged structure in anti-infective (e.g., metronidazole analogs), antihypertensive (AT1 antagonists), and anticancer therapeutics—its utility extends into direct ligand design. The molecule features a unique ortho-aminoanilide motif that mimics peptide turns and offers a bidentate handle for metal chelation or hydrogen bond networking within enzyme active sites.

This application note provides a definitive guide to the synthesis, purification, and strategic deployment of this moiety. We move beyond standard textbook descriptions to address the regiochemical challenges of its production and its controlled cyclization into bioactive benzimidazoles.

Chemical Basis & Pharmacophore Analysis

Structural Properties

The molecule consists of a central benzene ring substituted with an acetamide group at position 1, a free primary amine at position 2, and a nitro group at position 4.

  • Electronic Environment: The C4-nitro group exerts a strong electron-withdrawing effect (-M, -I), significantly decreasing the basicity of the C2-amine compared to unsubstituted o-phenylenediamine. This modulation is crucial for fine-tuning the pKa of derived benzimidazoles.

  • H-Bonding Potential:

    • Acetamide NH: H-bond donor.

    • Acetamide Carbonyl: H-bond acceptor.

    • C2-Amine: Weak H-bond donor/acceptor (modulated by the nitro group).

    • Nitro Group: Weak H-bond acceptor.

Ligand Design Strategy

In uncyclized form, this compound acts as a transition-state mimic for peptide bond hydrolysis or as a rigid linker in fragment-based drug discovery (FBDD).

FeatureFunction in Ligand DesignTarget Interaction Example
Ortho-Diamine Motif Metal Chelation / H-Bond ClampZinc metalloproteases; Kinase hinge binding.
4-Nitro Group Electronic Sink / Metabolic HandleIncreases acidity of NH; reducible to amine for solubility.
Acetamide Tail Steric Probe / Hydrophobic ContactFits into hydrophobic pockets (e.g., S1 pocket of proteases).

Experimental Workflow: Synthesis & Cyclization

The primary challenge in working with this scaffold is regioselectivity . Direct acetylation of 4-nitro-1,2-phenylenediamine typically yields the isomer N-(2-amino-5-nitrophenyl)acetamide due to the higher nucleophilicity of the meta-amine (C2) compared to the para-amine (C1).

To obtain the target This compound , one must proceed via the selective reduction of N-(2,4-dinitrophenyl)acetamide.

Visual Pathway (Graphviz)

SynthesisPathway cluster_logic Regioselectivity Logic Start 2,4-Dinitroaniline Inter1 N-(2,4-Dinitrophenyl) acetamide Start->Inter1 Ac2O, H2SO4 (cat) Acetylation Target N-(2-Amino-4-nitrophenyl) acetamide (Target Scaffold) Inter1->Target Na2S or (NH4)2S Selective Zinin Reduction Benz 5-Nitrobenzimidazole Derivatives Target->Benz R-CHO / Na2S2O5 or R-COOH / HCl Cyclization Note1 Ortho-NO2 is more susceptible to sulfide reduction. Note1->Target

Caption: Regioselective synthesis pathway ensuring the correct positioning of the acetamide and amino groups via Zinin reduction.

Detailed Protocols

Protocol A: Synthesis of this compound

Rationale: This method uses sodium sulfide to selectively reduce the ortho-nitro group of the dinitro precursor. The para-nitro group remains intact due to steric and electronic factors favoring the ortho reduction in this specific substrate class.

Materials:

  • N-(2,4-dinitrophenyl)acetamide (10 mmol)

  • Sodium sulfide nonahydrate (

    
    )
    
  • Ethanol (95%)

  • Sodium bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of N-(2,4-dinitrophenyl)acetamide in 50 mL of ethanol. Heat to 50°C to ensure complete dissolution.[1]

  • Reagent Preparation: Dissolve 15 mmol of

    
     and 15 mmol of 
    
    
    
    in 20 mL of water. (The bicarbonate buffers the solution to prevent hydrolysis of the acetamide group).
  • Selective Reduction: Add the sulfide solution dropwise to the ethanol solution over 30 minutes while maintaining the temperature at 50-60°C.

    • Observation: The solution will turn deep red/orange.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (amine) should appear.
  • Work-up:

    • Cool the reaction to room temperature.[2]

    • Pour into 200 mL of ice-water.

    • The product may precipitate. If so, filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield orange-yellow needles.

    • Yield Expectations: 60-75%.

    • QC:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet for Acetyl (
      
      
      ) and broad singlets for
      
      
      (
      
      
      ).
Protocol B: Cyclization to 2-Substituted-5-Nitrobenzimidazoles

Rationale: The ortho-aminoacetamide is a "pre-activated" benzimidazole precursor. Under acidic conditions, the acetamide carbonyl acts as the electrophile (forming 2-methyl-5-nitrobenzimidazole). To install other R-groups at position 2, one typically hydrolyzes the acetamide in situ or uses oxidative cyclization with aldehydes.

Method: Oxidative Cyclization with Aldehydes (One-Pot)

  • Mixing: Combine 1.0 eq of this compound and 1.0 eq of the desired Aryl-Aldehyde in DMF or Nitrobenzene.

  • Catalyst: Add 1.1 eq of Sodium Metabisulfite (

    
    ) as the oxidant.
    
  • Reaction: Heat to 120°C for 4-6 hours.

    • Mechanism:[1][2][3][4] Formation of Schiff base followed by oxidative ring closure. Note: The acetyl group may be cleaved or incorporated depending on conditions; for strict aldehyde incorporation, use the free diamine (hydrolyze acetamide first with HCl).

    • Modification for Acetamide Retention: If the goal is 2-methyl-5-nitrobenzimidazole , simply heat the this compound in Glacial Acetic Acid at reflux for 2 hours. The internal acetamide carbonyl cyclizes with the amine.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Reduction Hydrolysis of acetamideEnsure

is present to buffer pH < 10. Avoid strong alkalis.
Isomer Contamination Over-reductionControl temp < 60°C. Do not use excess sulfide (>2 eq).
Cyclization Failure Steric hindrance of AldehydeSwitch solvent to Nitrobenzene (higher bp) or use microwave irradiation (150°C, 10 min).
Product is Oil Residual solventTriturate with diethyl ether or cold hexanes to induce crystallization.
QC Specifications
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid). Target peak typically elutes earlier than the dinitro precursor.

  • NMR Verification:

    • Target (Amino-Nitro): Look for the ABX system of the aromatic ring. The proton adjacent to the nitro group (C3-H) will be a doublet with small coupling (

      
       Hz).
      
    • Benzimidazole Product: Disappearance of the

      
       signal and downfield shift of the aromatic protons due to the planar heteroaromatic system.
      

Visualization of Ligand Interaction Logic

Pharmacophore Ligand N-(2-Amino-4-nitrophenyl) acetamide HDonor H-Bond Donor (NH2, Amide NH) Ligand->HDonor HAcceptor H-Bond Acceptor (Nitro, Carbonyl) Ligand->HAcceptor PiStack Pi-Pi Stacking (Aromatic Core) Ligand->PiStack Pocket_Glu Glu/Asp Residue (Kinase Hinge) HDonor->Pocket_Glu Interaction Pocket_Lys Lys Residue (Catalytic) HAcceptor->Pocket_Lys Interaction Pocket_Phob Hydrophobic Pocket PiStack->Pocket_Phob Interaction

Caption: Pharmacophore mapping of the scaffold within a hypothetical enzyme active site (e.g., Kinase ATP pocket).

References

  • SIELC Technologies. "Acetamide, N-(2-amino-4-nitrophenyl)- Application Note." SIELC.com. Available at: [Link]

  • PubChem. "Acetamide, N-(2-amino-4-nitrophenyl)- Compound Summary." National Library of Medicine. Available at: [Link]

  • Datani, R. H., et al. "Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives."[5] Scholars Research Library, 2010. Available at: [Link]

  • El Alami, A., et al. "Review of synthesis process of nitrobenzimidazole derivatives." Synthetic Communications, 2023.[3] Available at: [Link][3]

  • Iwuala, B. N., et al. "Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives."[4] Tropical Journal of Natural Product Research, 2018.[4] Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Amino-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields and purity. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its structure, featuring an ortho-amino group and a para-nitro group on an acetanilide backbone, presents unique challenges in its synthesis. The primary route to this compound involves the selective reduction of a dinitro precursor, where achieving high regioselectivity and yield is paramount. This guide will address the most frequently encountered challenges in this process and provide actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My overall yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several stages of the synthesis. The most common culprits are incomplete reactions, suboptimal reaction conditions, and losses during product workup and purification. A primary challenge is controlling the selectivity of the reduction of the dinitro precursor.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

FAQ 2: I am observing the formation of a significant amount of N-(2,4-diaminophenyl)acetamide. How can I prevent this over-reduction?

The formation of the di-amino byproduct is a clear indication that the reduction is not selective. This is a common issue when using strong reducing agents or when the reaction is allowed to proceed for too long.

Strategies to Minimize Over-reduction:

  • Control Stoichiometry: Carefully control the molar equivalents of your reducing agent. For selective reduction using sodium sulfide or polysulfide, the stoichiometry is critical.

  • Choice of Reducing Agent: Sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) are classic reagents for the selective reduction of one nitro group in dinitroaromatic compounds, a method known as the Zinin reduction.[1] These reagents are generally preferred over more powerful reducing agents like catalytic hydrogenation with Pd/C, which can be difficult to control for selective reduction and may lead to over-reduction.[1]

  • Temperature Control: Perform the reaction at a controlled, lower temperature. Exothermic reactions, if not properly managed, can lead to a loss of selectivity.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant formation of the di-amino product is observed.

FAQ 3: My final product is contaminated with the starting material, 2,4-dinitroaniline (or its acetylated form). How can I improve the conversion?

Incomplete conversion is often due to insufficient reaction time, inadequate temperature, or poor quality of reagents.

Solutions for Incomplete Reactions:

  • Reaction Time: Extend the reaction time, using TLC to monitor the disappearance of the starting material.[2]

  • Temperature: If extending the reaction time is not effective, a modest increase in temperature may be necessary. However, this should be done cautiously to avoid side reactions.

  • Reagent Quality: Ensure that your reducing agent has not degraded. For instance, sodium sulfide can oxidize over time.

FAQ 4: I am struggling with the purification of the final product. What are the recommended procedures?

Purification can be challenging due to the presence of starting materials, byproducts, and inorganic salts from the workup.

  • Recrystallization: This is a common and effective method for purifying the crude product. A binary solvent system, such as ethanol-water, can be effective.[3] Experiment with different solvent ratios to optimize crystal formation and purity.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a reliable alternative. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be determined by TLC analysis.[2]

Experimental Protocols

The most reliable and selective method for synthesizing this compound is through the selective reduction of a 2,4-dinitro precursor. The following protocol is based on established methods for selective nitro group reduction.

Protocol 1: Synthesis of this compound via Selective Reduction of N-(2,4-dinitrophenyl)acetamide

This protocol first involves the acetylation of 2,4-dinitroaniline, followed by the selective reduction of the ortho-nitro group.

Step 1: Acetylation of 2,4-Dinitroaniline

  • In a round-bottom flask, suspend 2,4-dinitroaniline (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture to 50-60 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Collect the precipitated N-(2,4-dinitrophenyl)acetamide by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Selective Reduction of N-(2,4-dinitrophenyl)acetamide

  • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (2-3 equivalents) in water.

  • In a separate flask, dissolve N-(2,4-dinitrophenyl)acetamide (1 equivalent) in ethanol or a mixture of ethanol and water.

  • Heat the solution of the dinitro compound to reflux and then add the sodium sulfide solution dropwise over a period of 30-60 minutes.

  • Maintain the reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture, and if necessary, reduce the volume of the solvent under reduced pressure.

  • The product may precipitate upon cooling. If not, carefully acidify the mixture with a weak acid like acetic acid to precipitate the product.

  • Collect the crude this compound by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an ethanol-water mixture.

Reaction Pathway

Synthesis_Pathway Start 2,4-Dinitroaniline Intermediate N-(2,4-Dinitrophenyl)acetamide Start->Intermediate Acetic Anhydride, H₂SO₄ (cat.) Product This compound Intermediate->Product Na₂S / H₂O, EtOH, Reflux

Caption: Synthesis of this compound.

Mechanistic Insights

The selective reduction of the ortho-nitro group in the presence of a para-nitro group is a key aspect of this synthesis. This selectivity is often attributed to steric and electronic factors. In N-(2,4-dinitrophenyl)acetamide, the acetamido group can influence the electronic environment of the ortho-nitro group, potentially making it more susceptible to reduction. Some studies suggest that in dinitroanilines, the nitro group ortho to the amino group is preferentially reduced.[4] The use of sulfide reagents is believed to proceed via a series of single-electron transfers, and the specific conditions of the Zinin reduction favor the mono-reduction.[5]

Data Summary

ParameterConditionExpected OutcomeReference
Reducing Agent Na₂S or (NH₄)₂SHigh selectivity for one nitro group[1]
Catalytic Hydrogenation (e.g., Pd/C)Risk of over-reduction to diamine[1]
Temperature 60-80 °C (for sulfide reduction)Good reaction rate with controlled selectivity[6]
Solvent for Recrystallization Ethanol/WaterGood recovery of pure crystalline product
Monitoring Thin Layer Chromatography (TLC)Effective tracking of reaction progress[2]

References

  • Saha, et al. (n.d.). Organic Chemistry-4. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53. [Link]

  • PubChem. (n.d.). Acetamide, 2-amino-N-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • Hartman, W. W., & Silloway, H. L. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses. [Link]

Sources

purification of N-(2-Amino-4-nitrophenyl)acetamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Purification. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive troubleshooting and optimization guide for the recrystallization of N-(2-Amino-4-nitrophenyl)acetamide (also known as 2-amino-4-nitroacetanilide ; CAS: 53987-32-9).

This compound is a critical intermediate, often synthesized via the partial reduction of 2,4-dinitroacetanilide. Its purification is challenging due to the presence of regioisomers, unreacted starting materials, and its tendency to "oil out" rather than crystallize due to the competing polarities of the amide, amine, and nitro groups.

Part 1: The Solvent System (The "Golden Ratio")

Q: I am experiencing low recovery or oiling out. What is the optimal solvent system?

A: For this compound, a single-solvent system often fails.[1] We recommend a Binary Solvent System utilizing Ethanol (95%) and Water .

  • The Logic: The compound contains a hydrophobic benzene ring modified by three polar groups.

    • Ethanol solubilizes the organic core and the nitro group at high temperatures.

    • Water acts as the "anti-solvent" to force the lattice formation upon cooling, specifically driving the precipitation of the amino-amide functionality.

Standard Protocol:

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (95%).

  • Saturation: Add just enough boiling Ethanol to fully dissolve the solid.[2]

  • The "Cloud Point": Remove from heat. Add boiling water dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add one final aliquot (0.5 - 1.0 mL) of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature before placing in an ice bath.

Part 2: Troubleshooting "Oiling Out"

Q: Upon cooling, my product separates as a dark oil at the bottom of the flask instead of crystals. Why?

A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with nitro-anilines containing impurities.[1]

Corrective Actions:

  • Temperature Control: You are cooling too fast. The rapid drop in solubility forces the compound out as a supercooled liquid.

    • Fix: Re-heat to dissolve the oil. Wrap the flask in a towel or place it in a warm water bath to slow the cooling rate.

  • Seeding: The oil lacks a nucleation site.

    • Fix: Add a "seed crystal" of pure this compound at the cloud point (approx. 40-50°C).[1] If you lack a seed, scratch the inner glass wall with a glass rod to create micro-abrasions that act as nucleation sites.[2]

  • Solvent Ratio: You likely have too much water.

    • Fix: Add a small amount of Ethanol to shift the equilibrium back toward solubility, then cool more gradually.

Part 3: Color & Oxidation Management

Q: My product is brown/red, but it should be yellow/orange. How do I remove the color?

A: The amino group (-NH2) at the ortho position is highly susceptible to oxidation, forming azo-dimers or highly colored quinoid impurities.[1]

The Charcoal Protocol (Critical Step):

  • Dissolve the crude material in boiling Ethanol (before adding water).

  • Remove the heat source (Safety First: Ethanol is flammable).

  • Add Activated Charcoal (1-2% by weight) . Do not add charcoal to a boiling solution, or it will boil over.

  • Simmer for 5-10 minutes.

  • Hot Filtration: Filter the solution while hot through a pre-warmed Celite pad or fluted filter paper.

    • Note: If the solution cools during filtration, the product will crystallize in the funnel.[3] Pre-wet the filter with hot ethanol.

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification workflow.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in boiling Ethanol (95%) Start->Dissolve ColorCheck Is solution dark/tarry? Dissolve->ColorCheck Charcoal Add Activated Charcoal Simmer 5 mins ColorCheck->Charcoal Yes CloudPoint Add Boiling Water to Cloud Point ColorCheck->CloudPoint No HotFilter Hot Filtration (Celite/Paper) Charcoal->HotFilter HotFilter->CloudPoint Clear Add drops of Ethanol to clear CloudPoint->Clear Cooling Slow Cool to RT Clear->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Oil OILING OUT DETECTED StateCheck->Oil Oil Crystals Crystals Formed StateCheck->Crystals Solid Reheat Reheat to dissolve Add trace Ethanol Oil->Reheat Seed Add Seed Crystal / Scratch Glass Reheat->Seed Seed->Cooling IceBath Ice Bath (0-4°C) for 30 mins Crystals->IceBath FilterCold Vacuum Filtration IceBath->FilterCold Wash Wash with Cold EtOH/Water (1:1) FilterCold->Wash Dry Dry in Vacuum Oven (50°C) Wash->Dry Final Pure Product (Check TLC/HPLC) Dry->Final

Caption: Figure 1.[1] Logic flow for the purification of this compound, highlighting critical intervention points for color removal and oiling-out.

Part 5: Quality Control & Specifications

Q: How do I verify the purity of my recrystallized batch?

A: Relying solely on melting point can be deceptive due to potential polymorphs or solvates. Use a combination of methods.

ParameterMethodAcceptance CriteriaNotes
Identity 1H-NMR (DMSO-d6)Distinct singlets for NH (amide) and NH2 (amine).[1]Confirm integration ratio of aromatic protons.
Purity HPLC (C18 Column)> 98.0% AreaMobile Phase: Acetonitrile/Water (0.1% H3PO4).
Melting Point Capillary MethodSharp range (< 2°C)Note:[1] 4-nitroacetanilide melts ~215°C. The 2-amino derivative typically melts lower.[1] Compare with your specific standard.
Appearance VisualYellow to Orange NeedlesDark brown/red indicates oxidation.

References

  • NIST Chemistry WebBook. this compound (CAS 53987-32-9).[1] National Institute of Standards and Technology. [Link][1]

  • PubChem. Acetamide, N-(4-nitrophenyl)- (4'-Nitroacetanilide).[1] National Library of Medicine. (Precursor data for solubility comparison). [Link][1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • SIELC Technologies. Separation of Acetamide, N-(2-amino-4-nitrophenyl)- on Newcrom R1 HPLC column. (HPLC Methodology for purity check). [Link]

Sources

Technical Support Center: Solvent Selection for N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Process Optimization for N-(2-Amino-4-nitrophenyl)acetamide CAS Registry Number: 53987-32-9 (Verify specific isomer; often generated in situ from 2,4-dinitroaniline reduction or acetylation of 4-nitro-o-phenylenediamine) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

This compound is a critical "push-pull" aromatic system. It features an electron-withdrawing nitro group (


) at the 4-position and two electron-donating groups (an acetamide at C1 and a free amine at C2).

This structural conflict creates specific solubility challenges:

  • High Polarity: The nitro and amide groups create a high dipole moment, making it sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Hydrogen Bonding: It acts as both a donor (amide NH, amine NH

    
    ) and an acceptor (nitro O, amide O), leading to strong intermolecular lattice energy.
    
  • Reactivity: It is a "loaded spring" for cyclization into benzimidazoles (specifically 5-nitro-2-methylbenzimidazole).

Solubility Profile Table:

Solvent ClassRepresentative SolventsSolubility RatingPrimary Use Case
Dipolar Aprotic DMSO, DMF, DMAcExcellent Reaction medium, NMR, Stock solutions
Protic Polar Methanol, Ethanol, Acetic AcidGood (Hot) Recrystallization, Hydrogenation
Moderately Polar Ethyl Acetate, Acetone, THFModerate Extraction, Chromatography
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble Anti-solvent for precipitation
Chlorinated DCM, ChloroformLow/Moderate Extraction (often requires co-solvent)

Module 1: Dissolution Troubleshooting

Ticket #101: "My starting material won't dissolve in the reaction solvent."

User Issue: "I am attempting to perform a substitution reaction, but the this compound remains a suspension in dichloromethane (DCM) or toluene."

Root Cause Analysis: The crystal lattice energy of nitroanilines is high due to


-stacking and hydrogen bonding. DCM and Toluene lack the H-bond disrupting capability required to solvate the acetamide/nitro combination effectively.

Technical Protocol:

  • Switch to a "Disruptor" Solvent:

    • Recommended: THF (Tetrahydrofuran) or 2-MeTHF. The oxygen atom in THF acts as a hydrogen bond acceptor, disrupting the intermolecular bonds of the substrate.

    • Alternative: If the reaction tolerates protic solvents, use Methanol .

  • The Co-Solvent Approach (Doping):

    • If you must use a non-polar solvent (e.g., for specific kinetics), add 5-10% DMF or DMSO . This small volume is often sufficient to break the lattice without altering the bulk solvent properties significantly.

Ticket #102: "The compound oils out during recrystallization."

User Issue: "I tried recrystallizing from hot Ethyl Acetate, but upon cooling, I get a yellow/orange oil instead of crystals."

Root Cause Analysis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary (solubility curve). This is common with nitro-aromatics in moderately polar solvents where the impurity profile depresses the melting point.

Corrective Action:

  • Change the Solvent System:

    • Protocol: Switch to Ethanol/Water (9:1 to 7:3) .

    • Why: Water acts as a strong anti-solvent that increases the polarity gap. The high dielectric constant of water encourages the hydrophobic aromatic rings to stack (crystallize) rather than remain as an amorphous oil.

  • Seeding Technique:

    • Dissolve the oil in the minimum amount of boiling ethanol.

    • Allow to cool slowly to room temperature.

    • Crucial Step: If oil droplets form, reheat to dissolve, then add a seed crystal. If no seed is available, scratch the glass wall at the interface of the liquid and air.

Module 2: Reaction-Specific Solvent Systems

Workflow: Cyclization to Benzimidazoles

The most common application of this molecule is cyclodehydration to form 5-nitro-2-methylbenzimidazole .

Diagram 1: Solvent Selection Decision Tree for Cyclization

SolventSelection Start Start: Cyclization of This compound Condition Is the goal Green Chemistry or High Yield? Start->Condition RouteA Route A: Classical (High Yield) Condition->RouteA Robustness RouteB Route B: Green / Mild Condition->RouteB Sustainability SolventA Solvent: Glacial Acetic Acid RouteA->SolventA SolventB Solvent: Ethanol + Cat. pTsOH RouteB->SolventB MechanismA Mechanism: Acid-mediated Dehydration (Reflux) SolventA->MechanismA MechanismB Mechanism: Acid-Catalyzed Condensation (Mild) SolventB->MechanismB OutcomeA Result: Fast, High Conversion, Requires Neutralization MechanismA->OutcomeA OutcomeB Result: Slower, Cleaner Profile, Easier Workup MechanismB->OutcomeB

Caption: Decision tree for selecting the optimal solvent system for benzimidazole cyclization based on experimental priorities.

Ticket #201: Cyclization in Acetic Acid

User Question: "I am refluxing in glacial acetic acid. The reaction works, but workup is messy."

Optimization:

  • The Problem: Acetic acid is high boiling (118°C) and difficult to remove by rotary evaporation without high vacuum. Neutralization with base is exothermic and generates massive salts.

  • The Fix (Azeotropic Removal):

    • Do not neutralize directly.

    • Add Toluene or Heptane to the reaction mixture after cooling.

    • Evaporate.[1] The azeotrope helps remove acetic acid at lower temperatures.

    • Recrystallize the residue directly from Methanol .

Module 3: Green Solvent Alternatives

As per modern E-E-A-T standards in chemical research, replacing hazardous solvents (like DMF or DCM) is a priority.

Hazardous SolventGreen AlternativeRationale for this compound
Dichloromethane (DCM) Ethyl Acetate (EtOAc) EtOAc dissolves the nitro-acetamide reasonably well, especially when warm. It is non-halogenated and biodegradable.
DMF / NMP Cyrene™ (Dihydrolevoglucosenone) Cyrene has a similar dipole moment to NMP but is derived from cellulose. It is excellent for substitution reactions involving this substrate.[2]
Toluene p-Cymene A bio-derived terpene that mimics the aromatic solvation properties of toluene but with a higher flash point.

Module 4: Analytical & Purification Data

Recrystallization Protocol (Standard)

For this compound purity >98%:

  • Solvent: Ethanol (95%) / Water.

  • Ratio: Start with pure Ethanol. Add Water only to induce turbidity.

  • Procedure:

    • Place 1.0 g of crude solid in a flask.

    • Add 15 mL Ethanol. Heat to reflux (boiling).

    • If not dissolved, add Ethanol in 2 mL portions until clear.

    • Remove from heat. Add hot water dropwise until a faint permanent cloudiness appears.

    • Add 1-2 drops of Ethanol to clear it.

    • Let stand at room temp for 2 hours, then 4°C for 12 hours.

    • Yield Expectation: 75-85% recovery as yellow needles.

Spectroscopic Validation

When verifying the solvent didn't react with your compound (e.g., solvolysis):

  • 1H NMR (DMSO-d6): Look for the acetyl methyl singlet around

    
     2.0-2.2 ppm.
    
  • Mass Spec: M+H should be approx 196.1.

References

  • National Institute of Standards and Technology (NIST). "this compound Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Acetamide, N-(2-amino-4-nitrophenyl)- Compound Summary." National Library of Medicine. [Link]

  • SIELC Technologies. "HPLC Separation of Acetamide, N-(2-amino-4-nitrophenyl)-." Application Note. [Link]

  • Organic Chemistry Portal. "Synthesis of Benzimidazoles." Organic Chemistry Portal. [Link]

  • Pfizer Inc. (via Green Chemistry Institute). "Solvent Selection Guide." American Chemical Society. [Link]

Sources

Technical Support Center: N-(2-Amino-4-nitrophenyl)acetamide Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of N-(2-Amino-4-nitrophenyl)acetamide in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and mitigate degradation, ensuring the integrity of your experiments and formulations.

I. Understanding the Core Challenge: The Instability of this compound in Acid

This compound is an aromatic amide that, like many amides, is susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] This degradation process involves the cleavage of the amide bond, leading to the formation of 2-amino-4-nitrophenol and acetic acid. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of catalysts.

The core of the instability lies in the acid-catalyzed hydrolysis mechanism. The process is typically initiated by the protonation of the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[4] The subsequent steps involve the formation of a tetrahedral intermediate, followed by the departure of the amine as a leaving group, which is protonated under acidic conditions to form a stable ammonium ion.

Key Structural Features Influencing Stability:
  • Amide Resonance: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure with a partial double bond character between the carbon and nitrogen.[2][5] This resonance stabilization makes the amide bond relatively robust.[3][5] However, acidic conditions can disrupt this stability.

  • Electron-Withdrawing Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the phenyl ring can influence the electron density of the amide group, potentially affecting the rate of hydrolysis.

  • Amino Group: The amino group (-NH2) is an electron-donating group, which can also modulate the electronic properties of the molecule and its susceptibility to acid-catalyzed reactions.

Below is a diagram illustrating the general mechanism of acid-catalyzed amide hydrolysis.

Stability_Study_Workflow cluster_prep 1. Preparation cluster_study 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_results 4. Results prep_stock Prepare Stock Solution (1 mg/mL) prep_reaction Prepare Reaction Solution (e.g., 100 µg/mL) prep_stock->prep_reaction prep_acid Prepare Acidic Solution (e.g., 0.1 M HCl) prep_acid->prep_reaction t0_inject Inject T0 Sample prep_reaction->t0_inject incubate Incubate at Controlled Temperature t0_inject->incubate sampling Sample at Time Intervals (T1, T2, T3...) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Processing hplc->data kinetics Determine Degradation Kinetics (k, t½) data->kinetics

Sources

Technical Support Center: N-(2-Amino-4-nitrophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for N-(2-Amino-4-nitrophenyl)acetamide (also known as 2-amino-4-nitroacetanilide). This compound is a critical intermediate, primarily used as a precursor for 5-nitro-2-methylbenzimidazole and various azo dyes.

The guide focuses on the selective reduction of N-(2,4-dinitrophenyl)acetamide, which is the most common but chemically intricate industrial route.

Current Status: Operational Subject: Scale-Up Troubleshooting & Process Safety Audience: Process Chemists, chemical Engineers

Process Overview & Critical Pathway

The industrial synthesis typically follows the "Zinin Reduction" pathway or controlled catalytic hydrogenation. The primary challenge is regioselectivity : reducing the ortho-nitro group (position 2) while leaving the para-nitro group (position 4) intact, without over-reducing to the diamine.

Synthetic Pathway Diagram

G SM N-(2,4-Dinitrophenyl) acetamide Target TARGET: N-(2-Amino-4-nitrophenyl) acetamide SM->Target Selective Reduction (Na2S or H2/Cat) Impurity_A Impurity A: 2,4-Diaminoacetanilide (Over-reduction) SM->Impurity_A Non-selective Target->Impurity_A Over-reduction (Excess H2/Time) Impurity_B Impurity B: 5-Nitro-2-methyl benzimidazole (Cyclization) Target->Impurity_B Acid/Heat (Cyclization)

Caption: Figure 1. Reaction pathway showing the target selectivity window against over-reduction and premature cyclization.

Troubleshooting Guide: Synthesis & Selectivity

Issue 1: "I am detecting high levels of the diamine impurity (Over-reduction)."

Diagnosis: The reducing environment is too aggressive. In catalytic hydrogenation, the catalyst is likely unpoisoned, or hydrogen pressure is too high. In sulfide reductions, the stoichiometry is uncontrolled.

Technical Resolution:

Parameter Sulfide Reduction (Zinin) Catalytic Hydrogenation
Root Cause Excess Na₂S/NaSH or high temperature (>60°C). Highly active catalyst (e.g., Pd/C) without modification.
Correction Stoichiometry Control: Use exactly 3.0–3.5 eq of sulfide. pH Buffering: Maintain pH 8–9 using NaHCO₃ to suppress the reducing potential. Catalyst Poisoning: Switch to sulfided Pt/C or add thiophene/DMSO to poison the catalyst. Pressure: Limit H₂ pressure to <3 bar.

| Endpoint | Monitor HPLC. Stop when SM < 0.5%. Do not "cook" for yield. | Stop immediately upon H₂ uptake plateau. |

Issue 2: "The product is cyclizing to the benzimidazole during workup."

Diagnosis: this compound is an ortho-amino acetanilide. In the presence of acid or excessive heat, it dehydrates to form 5-nitro-2-methylbenzimidazole.

Technical Resolution:

  • Neutralization Strategy: Never use strong mineral acids (HCl, H₂SO₄) to quench the reaction if the temperature is >20°C. Use acetic acid or buffered phosphate solutions.

  • Drying: Dry the filter cake at <50°C under vacuum. Higher temperatures accelerate cyclization in the solid state if residual acid is present.

  • Solvent: Avoid boiling in acidic solvents. Recrystallize from neutral Ethanol/Water.

Issue 3: "Yield is low due to 'oiling out' or sticky precipitates."

Diagnosis: The product has poor water solubility but moderate solubility in organic impurities. Rapid addition of water traps impurities, creating a sticky gum (the "oil").

Technical Resolution:

  • Seeding Protocol: Do not dump water into the reaction mixture. Add water slowly to the organic solution until the cloud point is reached, then add 0.1 wt% seed crystals . Age for 30 mins before further dilution.

  • Co-solvent: Use Methanol or Ethanol as the reaction solvent. The product crystallizes well from MeOH/Water (60:40) mixtures.[1]

Process Safety & Thermal Hazards (E-E-A-T)

Warning: Nitro-aromatic reductions are highly exothermic (~500 kJ/mol per nitro group). The starting material (dinitro) is energetic.

Thermal Stability Data
ParameterValue (Approx.)Implication
Decomposition Onset (DSC) ~200°C (Exothermic)High thermal stability of pure solid, but reaction mixtures are volatile.
Heat of Reaction (Reduction) -550 kJ/molCritical Hazard. Adiabatic temperature rise can exceed 100°C, leading to solvent boiling.
Cyclization Exotherm ModerateUncontrolled cyclization in the reactor can add unexpected heat load.

Safety Protocol:

  • Dosing Control: In sulfide reductions, dose the sulfide solution into the nitro compound (or vice versa) over 2–4 hours. Never combine all reagents at once.

  • Accumulation Check: Stop dosing if the temperature does not rise (indicates reaction stalling). If dosing continues without reaction, a "accumulation" occurs, leading to a massive thermal runaway once the reaction kicks off.

  • Venting: Sulfide reductions generate sulfur/thiosulfate byproducts and potentially H₂S gas if acidified. Ensure scrubbers are active (NaOH scrubber).

Analytical Reference & Specifications

Target Molecule: this compound CAS: 10288-72-9 (Also ref: 53987-32-9 for generic isomers, verify specific CAS for 2-amino-4-nitro isomer). Molecular Weight: 195.18 g/mol [2]

HPLC Identification Guide
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10% -> 90% B.

  • Retention Order (Typical):

    • 2,4-Diaminoacetanilide (Most polar, elutes first).

    • This compound (Target).

    • 5-Nitro-2-methylbenzimidazole (Cyclized impurity).

    • N-(2,4-Dinitrophenyl)acetamide (Starting Material, elutes last).

Scale-Up Workflow Diagram

Workflow cluster_0 Safety Critical Check cluster_1 Reaction Phase cluster_2 Isolation DSC DSC/RC1 Analysis (Check Exotherm) Dosing Controlled Dosing (T < 60°C) DSC->Dosing Safe Parameters Set IPC IPC: HPLC (Check Diamine < 0.5%) Dosing->IPC IPC->Dosing Incomplete (Continue) Quench Neutral Quench (Avoid Acid) IPC->Quench Pass Filter Filtration & Wash (Remove Salts) Quench->Filter Dry Vacuum Dry (< 50°C) Filter->Dry

Caption: Figure 2. Scale-up workflow emphasizing the safety gate (DSC) and IPC loop to prevent over-reduction.

References

  • PubChem. (2025).[2] Acetamide, N-(2-amino-4-nitrophenyl)- Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (2005). Synthesis of Benzimidazoles from o-Nitroanilines via Reductive Cyclization. (Mechanistic insight into the cyclization risk). Available at: [Link]

  • NIST WebBook. (2024). This compound Spectral Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: FT-IR Characterization of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Amino-4-nitrophenyl)acetamide is a critical intermediate in the synthesis of benzimidazole derivatives and azo dyes.[1] Its structural integrity is defined by three distinct functional moieties: a secondary amide, a primary amine, and a nitro group, all arranged on a 1,2,4-trisubstituted benzene ring.[1]

This guide provides a technical breakdown of its Fourier Transform Infrared (FT-IR) spectrum.[1] Unlike generic spectral lists, this document focuses on comparative discrimination —specifically, how to distinguish this compound from its synthetic precursor, N-(2,4-dinitrophenyl)acetamide , and its structural isomers using vibrational spectroscopy.[1]

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, one must map the vibrational modes to the specific molecular architecture. The presence of both an electron-withdrawing nitro group (


) and an electron-donating amino group (

) creates a "push-pull" electronic system that influences wavenumber shifts.[1]
Visualization: Functional Group Mapping

The following diagram maps the core functional groups to their expected vibrational behaviors.

MolecularAnatomy Compound This compound Amide Acetamide Group (-NH-CO-CH3) Compound->Amide Amine Primary Amine (-NH2, ortho) Compound->Amine Nitro Nitro Group (-NO2, para) Compound->Nitro Ring Benzene Ring (1,2,4-Substituted) Compound->Ring Amide I: C=O Stretch\n(1650-1690 cm⁻¹) Amide I: C=O Stretch (1650-1690 cm⁻¹) Amide->Amide I: C=O Stretch\n(1650-1690 cm⁻¹) Amide II: N-H Bend\n(1520-1550 cm⁻¹) Amide II: N-H Bend (1520-1550 cm⁻¹) Amide->Amide II: N-H Bend\n(1520-1550 cm⁻¹) N-H Stretch (Doublet)\n(3300-3500 cm⁻¹) N-H Stretch (Doublet) (3300-3500 cm⁻¹) Amine->N-H Stretch (Doublet)\n(3300-3500 cm⁻¹) N-H Scissoring\n(1610-1640 cm⁻¹) N-H Scissoring (1610-1640 cm⁻¹) Amine->N-H Scissoring\n(1610-1640 cm⁻¹) Asym. Stretch\n(1500-1530 cm⁻¹) Asym. Stretch (1500-1530 cm⁻¹) Nitro->Asym. Stretch\n(1500-1530 cm⁻¹) Sym. Stretch\n(1300-1350 cm⁻¹) Sym. Stretch (1300-1350 cm⁻¹) Nitro->Sym. Stretch\n(1300-1350 cm⁻¹) C=C Breathing\n(1450-1600 cm⁻¹) C=C Breathing (1450-1600 cm⁻¹) Ring->C=C Breathing\n(1450-1600 cm⁻¹) C-H Out-of-Plane\n(800-900 cm⁻¹) C-H Out-of-Plane (800-900 cm⁻¹) Ring->C-H Out-of-Plane\n(800-900 cm⁻¹)

Figure 1: Functional group mapping to characteristic vibrational modes.[1] Note the distinction between the Amide and Amine nitrogen environments.

Characteristic Peak Analysis

The following data presents the definitive spectral fingerprint. Values are derived from standard group frequency theory applied to nitro-acetanilides and validated against reference spectra of structurally homologous compounds.[1]

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3450 / 3350 MediumAppears as a doublet .[1] Key differentiator from precursors lacking -NH₂.[1]
Secondary Amide (-NH-) N-H Stretching~3250 MediumOften a sharper, single band overlapping the amine region.[1]
Amide Carbonyl C=O[1][2] Stretch (Amide I)1660 – 1690 StrongLower frequency than ester C=O due to resonance.[1]
Primary Amine N-H Scissoring1620 – 1640 MediumCan overlap with aromatic C=C stretches.[1]
Nitro Group (-NO₂) Asymmetric Stretch1500 – 1530 StrongHighly characteristic.[1] Often the strongest peak in the 1500s.
Nitro Group (-NO₂) Symmetric Stretch1300 – 1350 StrongThe "partner" peak to the asymmetric stretch.[1]
Aromatic Ring C-H Out-of-Plane (OOP)810 – 860 StrongDiagnostic for 1,2,4-trisubstitution (two adjacent H, one isolated H).[1]

Comparative Analysis: Target vs. Alternatives

In a research or QC setting, the primary challenge is not just identifying the molecule, but confirming the success of a reaction (e.g., partial reduction) or distinguishing it from impurities.

Scenario A: Reaction Monitoring (Precursor vs. Product)

The most common synthesis route involves the selective reduction of N-(2,4-dinitrophenyl)acetamide to This compound .[1]

The Critical Shift:

  • Precursor (Dinitro): Shows NO amine doublet in the 3300–3500 cm⁻¹ region.[1] It will show two sets of nitro bands (one for ortho, one for para).[1]

  • Product (Amino-Nitro): Appearance of the N-H doublet (3350/3450 cm⁻¹) is the "Go/No-Go" signal for reaction completion.[1] The ortho-nitro band disappears.[1]

Scenario B: Isomer Discrimination

Distinguishing This compound from its isomer N-(4-Amino-2-nitrophenyl)acetamide .

  • Hydrogen Bonding: In the 2-amino isomer (our target), the amino group is ortho to the acetamide group. Intramolecular Hydrogen Bonding between the amine hydrogen and the amide carbonyl oxygen is sterically possible, which often broadens the N-H peaks and slightly lowers the C=O frequency compared to the 4-amino isomer.

  • Fingerprint Region: The C-H Out-of-Plane (OOP) bending patterns (600–900 cm⁻¹) are sensitive to the exact position of substituents. While both are 1,2,4-substituted, the specific intensity ratios of the bands at ~820 cm⁻¹ and ~880 cm⁻¹ will differ.

Experimental Protocol: Reliable Data Acquisition

To ensure the spectral features described above are resolved clearly, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended for speed and reproducibility in QC environments.[1]

  • Crystal Preparation: Clean the Diamond/ZnSe crystal with isopropanol.[1] Validation: Run a "Preview" scan; the baseline must be flat with 100% transmittance.[1]

  • Background Collection: Collect a background spectrum (air) using the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).[1] Why: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O contributions.[1]

  • Sample Loading: Place ~5-10 mg of the solid powder on the crystal. Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually ~80-100 N).

    • Tip: Ensure the powder covers the entire active area of the crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth differences at varying wavelengths.

Workflow Visualization

The following diagram illustrates the decision logic for validating the compound during synthesis.

QC_Workflow Start Crude Reaction Product Scan Acquire FT-IR Spectrum Start->Scan CheckRegion1 Check 3300-3500 cm⁻¹ Scan->CheckRegion1 Decision1 Doublet Present? CheckRegion1->Decision1 ResultA Precursor Unreacted (N-(2,4-dinitrophenyl)...) Decision1->ResultA No CheckRegion2 Check 1500-1550 cm⁻¹ Decision1->CheckRegion2 Yes Decision2 Single Strong NO2 Band? CheckRegion2->Decision2 ResultB Target Confirmed (N-(2-Amino-4-nitro...) Decision2->ResultB Yes ResultC Mixture / Over-reduction Decision2->ResultC No

Figure 2: Quality Control decision tree for monitoring the synthesis of the target compound.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] this compound.[1][3][4] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Group Frequency Theory).

  • Smajlagić, A., et al. (2020).[1][6] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link] (Provides comparative spectral data for nitro-acetanilide derivatives).[1]

  • PubChem. (2025).[1] Acetamide, N-(2,4-dinitrophenyl)- Spectral Data. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

mass spectrometry fragmentation pattern of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2-Amino-4-nitrophenyl)acetamide: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, a compound of interest in chemical synthesis and drug development. Understanding its fragmentation pattern is critical for unambiguous identification and structural elucidation in complex matrices. This document moves beyond a simple recitation of data to explain the underlying chemical principles governing ion formation and fragmentation. We will derive a predicted fragmentation pathway based on first principles and compare it with experimental data from structurally related analogs to highlight the influence of specific functional groups.

Introduction: The Analytical Imperative

This compound (MW: 195.18 g/mol , Formula: C₈H₉N₃O₃) incorporates three key functional groups on an aromatic scaffold: a primary amine, a nitro group, and an acetamide linkage.[1][2] This combination presents a unique fragmentation puzzle. Mass spectrometry, particularly with techniques like Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for tandem MS (MS/MS) analysis, is the definitive tool for its structural verification.[3] The stability of the aromatic ring is expected to yield a prominent molecular ion peak, a foundational piece of evidence in EI-MS.[4] However, the interplay between the electron-donating amino group and the electron-withdrawing nitro and acetamide groups dictates the subsequent fragmentation cascade.

Predicted Fragmentation Pathways: A Mechanistic Rationale

The fragmentation of this compound is governed by the hierarchical stability of the ions that can be formed. The presence of an odd number of nitrogen atoms means the molecular ion will have an odd m/z value, adhering to the Nitrogen Rule.[5] Two primary ionization techniques, EI and ESI, will induce distinct and complementary fragmentation patterns.

Electron Ionization (EI) Fragmentation

In EI-MS, the high energy (typically 70 eV) imparted to the molecule creates a radical cation (M•+) that undergoes a series of unimolecular decompositions. The most probable fragmentation pathways are initiated at the acetamide and nitro groups.

  • α-Cleavage of the Acetamide Group: The most facile fragmentation for N-phenylacetamides is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement. This is a common pathway for acetamides and results in a stable anilinic fragment ion.[6]

  • Loss of the Acetyl Radical: A competing pathway is the cleavage of the N-C bond of the acetamide, leading to the loss of an acetyl radical (•COCH₃, 43 Da).

  • Fragmentation of the Nitro Group: Aromatic nitro compounds are well-known to undergo characteristic fragmentations involving the nitro group.[7] This includes the loss of a nitro radical (•NO₂, 46 Da) and the loss of nitric oxide (•NO, 30 Da), often followed by the loss of carbon monoxide (CO, 28 Da).[8]

These pathways are visualized in the fragmentation diagram below.

EI_Fragmentation_Pathway M This compound [M]•+ m/z 195 F1 [M - CH2CO]•+ m/z 153 M->F1 - CH2CO (42 Da) F2 [M - COCH3]+ m/z 152 M->F2 - •COCH3 (43 Da) F3 [M - NO2]+ m/z 149 M->F3 - •NO2 (46 Da) F4 [M - NO]+ m/z 165 M->F4 - •NO (30 Da) F5 [F4 - CO]+ m/z 137 F4->F5 - CO (28 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 196.[9] Tandem mass spectrometry (MS/MS) of this precursor ion via collision-induced dissociation (CID) reveals structural information. Protonation is likely to occur at the most basic site, the primary amino group.[10][11]

  • Loss of Ketene: Similar to EI, the most prominent fragmentation is the loss of a neutral ketene molecule (42 Da) from the protonated precursor, yielding a highly stable product ion at m/z 154.

  • Loss of Ammonia: Protonation at the amide nitrogen could facilitate the loss of ammonia (NH₃, 17 Da), though this is generally less favorable than ketene loss.

  • Nitro Group Losses: Subsequent fragmentation of the primary product ions would likely involve losses related to the nitro group (NO, NO₂).

Comparative Analysis: The Influence of the Ortho-Amino Group

To ground our predictions, we compare the expected fragmentation of our target compound with published data for the structurally similar N-(4-nitrophenyl)acetamide .[12] This molecule lacks the ortho-amino group, allowing us to isolate its electronic and steric effects on fragmentation.

A published mass spectrum for N-(4-nitrophenyl)acetamide shows a molecular ion peak at m/z 180 and key fragment ions.[13]

Fragment IonPredicted m/z for this compoundCorresponding FragmentObserved m/z for N-(4-nitrophenyl)acetamide[13]
[M]•+195Molecular Ion180
[M - CH₂CO]•+153Loss of Ketene138
[M - NO₂]+149Loss of Nitro Radical134
[M - CH₂CO - NO₂]+107Sequential Loss92

This comparison underscores a consistent fragmentation logic centered on the loss of ketene from the acetamide group and the loss of the nitro group. The key difference is the 15 Da shift (the mass of an amino group, -NH vs. -H) for the corresponding ions. The presence of the electron-donating amino group in our target molecule is expected to further stabilize the fragment ions, potentially leading to a higher abundance of the [M - CH₂CO]•+ ion compared to its analog.

Experimental Protocols

To acquire high-quality mass spectra for this compound, validated and robust analytical methods are essential. The choice between Gas Chromatography-MS (GC/MS) and Liquid Chromatography-MS (LC/MS) depends on the sample's thermal stability and the analytical objective.[14]

Protocol 1: GC/MS with Electron Ionization (EI)
  • Rationale: This method is ideal for identifying the compound based on its characteristic fragmentation pattern and for comparing it against spectral libraries. It assumes the analyte is thermally stable enough to be volatilized without degradation.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to a final concentration of 10-20 µg/mL.

    • GC System:

      • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Injector: Splitless mode, 250°C.

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 40-300.

Protocol 2: LC/MS/MS with Electrospray Ionization (ESI)
  • Rationale: This method is preferred for complex matrices, for quantification (using Multiple Reaction Monitoring, MRM), and for obtaining detailed structural information on fragment ions via MS/MS. It avoids the need for high temperatures, preventing potential degradation.[9]

  • Methodology:

    • Sample Preparation: Prepare a 1 µg/mL solution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • LC System:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[15]

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

    • MS/MS System:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Precursor Ion: Select m/z 196.1 ([M+H]⁺).

      • Collision Gas: Argon.

      • Collision Energy: Optimize by ramping (e.g., 10-40 eV) to observe the appearance and disappearance of key fragment ions.

      • Product Ion Scan Range: m/z 50-200.

Experimental_Workflow cluster_0 GC/MS Workflow cluster_1 LC/MS/MS Workflow GC_Prep Sample Prep (10-20 µg/mL in MeOH) GC_Inject GC Injection (Splitless, 250°C) GC_Prep->GC_Inject GC_Sep Chromatographic Separation (DB-5ms Column) GC_Inject->GC_Sep MS_EI EI Ionization (70 eV) & Mass Analysis GC_Sep->MS_EI GC_Data Data Analysis (Library Search) MS_EI->GC_Data LC_Prep Sample Prep (1 µg/mL in Mobile Phase) LC_Inject LC Injection (C18 RP Column) LC_Prep->LC_Inject LC_Sep Chromatographic Separation (Gradient Elution) LC_Inject->LC_Sep MS_ESI ESI Ionization (+) Precursor Selection (m/z 196) LC_Sep->MS_ESI MS_CID Collision-Induced Dissociation (CID) MS_ESI->MS_CID MS_Data Product Ion Scan & Data Analysis MS_CID->MS_Data

Caption: Comparative experimental workflows for GC/MS and LC/MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. The primary fragmentation pathways involve the characteristic loss of ketene (42 Da) from the acetamide sidechain and losses of •NO (30 Da) and •NO₂ (46 Da) from the nitro group. A comparative analysis with N-(4-nitrophenyl)acetamide confirms this logic and highlights the stabilizing influence of the ortho-amino substituent. The detailed GC/MS and LC/MS/MS protocols provided herein offer robust, self-validating frameworks for researchers to achieve unambiguous identification and structural characterization of this and other related nitrophenylacetamide compounds.

References

  • Title: Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry URL: [Link]

  • Title: Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - ACS Publications Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Mass Spectrometry and Gas‐Phase Chemistry of Anilines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Source: International Journal of Environmental Analytical Chemistry URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Manitoba URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh Source: eGyanKosh URL: [Link]

  • Title: 2-Amino-N-(2-benzoyl-4-nitrophenyl)acetamide - PubChem Source: PubChem URL: [Link]

  • Title: this compound - the NIST WebBook Source: NIST WebBook URL: [Link]

  • Title: (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Mass analyzed threshold ionization of deuterium substituted isotopomers of aniline and p-fluoroaniline: Isotope effect and site-specific electronic transition Source: The Journal of Chemical Physics URL: [Link]

  • Title: Acetamide, N-(2-amino-4-nitrophenyl)- | SIELC Source: SIELC Technologies URL: [Link]

  • Title: this compound (C8H9N3O3) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) Source: RSC Publishing URL: [Link]

  • Title: Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds Source: PubMed URL: [Link]

  • Title: Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach Source: Department of Chemistry and Biochemistry, University of Akron URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical and Pharmaceutical Biological Sciences URL: [Link]

  • Title: Fragmentation (mass spectrometry) - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Acetamide, 2-amino-N-(4-nitrophenyl)- | C8H9N3O3 | CID - PubChem Source: PubChem URL: [Link]

  • Title: (+)-ESI-MS/MS spectra of N-(2-hydroxy-5-nitrosophenyl)acetamide (6)... Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: a: Mass spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Acetamide, N-(4-nitrophenyl)- - the NIST WebBook Source: NIST WebBook URL: [Link]

  • Title: (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: ResearchGate URL: [Link]

Sources

UV-Vis Absorption Spectra of Nitroacetanilide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of nitroacetanilide derivatives, specifically focusing on the para-, meta-, and ortho- isomers.[1] It is designed for researchers in pharmaceutical development and dye synthesis who require precise spectral data for purity assessment, reaction monitoring (hydrolysis), and structural characterization.

Key Takeaway: The acetylation of nitroaniline to form nitroacetanilide results in a significant hypsochromic (blue) shift (~65 nm) and a reduction in molar absorptivity, serving as a critical spectroscopic marker for monitoring acylation or hydrolysis reactions.

Theoretical Basis of Absorption

To interpret the spectra of nitroacetanilides, one must understand the interplay between the electron-donating acetamido group (


) and the electron-withdrawing nitro group (

).
Electronic Transitions

The UV-Vis spectra of these derivatives are dominated by two primary transitions:

  • 
     Transition (Primary Band):  High intensity (
    
    
    
    ).[1] This transition involves the conjugated aromatic system.[1] In p-nitroacetanilide, the "push-pull" effect between the donor and acceptor substituents lowers the energy gap, shifting this band into the near-UV/visible region.
  • 
     Transition (Secondary Band):  Lower intensity.[1] Involves non-bonding electrons from the nitro or carbonyl oxygen atoms.[1]
    
The Acetylation Effect (Auxochrome Modification)

Converting an amino group (


) to an acetamido group (

) reduces the availability of the nitrogen lone pair for resonance with the benzene ring. The carbonyl group "pulls" electron density away from the nitrogen, stabilizing the ground state more than the excited state relative to the free amine.
  • Result: A Hypsochromic Shift (Blue Shift).

    • p-Nitroaniline

      
       (Yellow)[1]
      
    • p-Nitroacetanilide

      
       (Colorless/Pale Yellow)[1]
      

Comparative Spectral Analysis

The following data summarizes the spectral characteristics of the three isomers in ethanol. Note that para-substitution allows for direct through-conjugation (resonance), leading to the longest wavelength absorption.[1]

Spectral Data Table
Compound

(nm)

(M

cm

)
Electronic Character
p-Nitroacetanilide 315 ~14,000Strong ICT (Intramolecular Charge Transfer)
265~10,000Secondary

m-Nitroacetanilide ~240-250 ~8,000No direct resonance; Inductive effect dominates
o-Nitroacetanilide ~280-290 VariableSteric hindrance twists

out of plane
Reference: p-Nitroaniline38113,500Strong unhindered resonance
Isomer Comparison[1][2]
  • Para (1,4): Exhibits the most significant bathochromic shift due to the linear alignment of the donor and acceptor, maximizing the transition dipole moment.

  • Meta (1,3): The resonance effect is "blocked." The donor and acceptor are in non-conjugating positions, resulting in a spectrum closer to unsubstituted acetanilide or nitrobenzene.

  • Ortho (1,2): While theoretically capable of resonance, the steric clash between the bulky acetamido group and the nitro group forces the substituents to rotate out of the aromatic plane. This breaks conjugation, lowering both

    
     and 
    
    
    
    (hypochromic effect).

Experimental Protocol: UV-Vis Characterization

Objective: Accurate determination of


 and molar absorptivity (

) for p-nitroacetanilide.
Reagents & Equipment
  • Analyte: p-Nitroacetanilide (Recrystallized, >99% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1]

  • Cuvettes: Quartz, 1 cm path length (Glass absorbs UV < 300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 18.0 mg of p-nitroacetanilide.[1]

    • Dissolve in ethanol in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.[1]

  • Working Solution Preparation (

    
     M): 
    
    • Pipette 1.0 mL of the Stock Solution into a fresh 100 mL volumetric flask.

    • Dilute to the mark with ethanol.[1]

    • Target Absorbance: 0.2 – 0.8 A.U.[1] (Linear range of Beer-Lambert Law).[1]

  • Baseline Correction:

    • Fill two matched cuvettes with pure ethanol.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 500 nm.[1]

  • Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 500 nm.[1]

    • Record

      
      .[1][2]
      
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance at
    
    
    ,
    
    
    is concentration (M), and
    
    
    is path length (1 cm).

Application: Monitoring Hydrolysis Kinetics

One of the most common applications of this spectral data is monitoring the hydrolysis of p-nitroacetanilide to p-nitroaniline. This reaction is acid/base catalyzed and follows pseudo-first-order kinetics.[1]

Spectral Shift Visualization

As the reaction proceeds, the solution changes from colorless to yellow.

  • Reactant Disappearance: Decrease in peak at 315 nm .[1]

  • Product Formation: Increase in peak at 381 nm .[1]

  • Isosbestic Point: A constant absorbance point at approximately 347 nm (dependent on solvent/pH), indicating a clean conversion with no long-lived intermediates.[1]

HydrolysisMonitoring PNAc p-Nitroacetanilide (Reactant) Inter Tetrahedral Intermediate PNAc->Inter + H2O / H+ Spec1 λmax: 315 nm Colorless PNAc->Spec1 PNA p-Nitroaniline (Product) Inter->PNA - CH3COOH Spec2 λmax: 381 nm Yellow PNA->Spec2

Caption: Spectroscopic tracking of hydrolysis. The shift from 315 nm to 381 nm allows for real-time kinetic monitoring.

Solvatochromism & Environmental Effects[1][4]

Nitroacetanilides exhibit positive solvatochromism .[1]

  • Mechanism: The excited state (ICT state) is more polar than the ground state. Polar solvents (like water or ethanol) stabilize the excited state more effectively, lowering the energy gap (

    
    ).
    
  • Observation: Moving from non-polar (Cyclohexane) to polar (Ethanol) solvents causes a Red Shift (Bathochromic) of 10–20 nm.[1]

  • Practical Implication: When comparing literature values, always verify the solvent used. A value of 315 nm in ethanol might appear as 305 nm in hexane.[1]

References

  • WebQC. Nitroacetanilide Properties and Isomers. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-nitrophenyl)- UV/Visible Spectrum.[1] National Institute of Standards and Technology.[1][3] Available at: [Link]

  • PubChem. 4-Nitroacetanilide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Gnanasambandan, T., et al. (2014).[1] Experimental and theoretical study of p-nitroacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] [DOI: 10.1016/j.saa.2013.08.061]

Sources

Elemental Analysis Standards for N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and protocol designed for analytical chemists and researchers tasked with validating the purity of N-(2-Amino-4-nitrophenyl)acetamide (also known as 2-Amino-4-nitroacetanilide) via Elemental Analysis (CHN/O).

Executive Summary

This compound (C₈H₉N₃O₃) presents specific challenges in elemental microanalysis due to its high nitrogen content (~21.5%) , the presence of a refractory nitro group , and its tendency to form a pseudopolymorphic monohydrate .

This guide compares the performance of the industry-default standard (Acetanilide ) against high-nitrogen alternatives (Sulfanilamide and Imidazol ) to determine the optimal calibration strategy for this compound. We further provide a self-validating protocol to distinguish between the anhydrous and hydrated forms, a common source of analytical failure for this analyte.

The Analytical Challenge

Before selecting a standard, one must understand the analyte's behavior in the combustion reactor.

  • Nitro Group Reduction: The -NO₂ group requires complete reduction to N₂ gas. Incomplete reduction leads to nitrogen oxide (NOx) carryover, causing tailing peaks and artificially low Nitrogen values.

  • Hydration State: This compound often crystallizes as a monohydrate (C₈H₉N₃O₃ · H₂O). Failure to dry the sample or account for water will skew Carbon results by >4%.

Analyte Theoretical Values
ElementAnhydrous (Theory)Monohydrate (Theory)
Formula C₈H₉N₃O₃ C₈H₉N₃O₃[1] · H₂O
MW 195.18 g/mol 213.20 g/mol
% Carbon 49.23% 45.07%
% Hydrogen 4.65% 5.20%
% Nitrogen 21.53% 19.71%

Comparative Analysis of Calibration Standards

To accurately quantify a compound with ~21.5% Nitrogen, the calibration curve must be robust. We compare three primary standards used to validate this compound.

Option A: Acetanilide (The Industry Workhorse)
  • Structure: C₈H₉NO (Amide)

  • Performance: Excellent stability; non-hygroscopic.

  • Limitation: Low Nitrogen content (10.36%) compared to the analyte (21.53%).

  • Verdict: Acceptable but not ideal. It requires a highly linear detector response to extrapolate accurately to the analyte's nitrogen level.

Option B: Sulfanilamide (The Matrix Match)
  • Structure: C₆H₈N₂O₂S (Sulfonamide)

  • Performance: Higher Nitrogen (16.27%) bridges the gap better than Acetanilide. Contains Sulfur, allowing simultaneous CHNS calibration if needed.

  • Verdict: Recommended. The closer nitrogen percentage reduces extrapolation error.

Option C: Imidazole (The High-N Specialist)
  • Structure: C₃H₄N₂ (Heterocycle)

  • Performance: Very high Nitrogen (41.15%).

  • Limitation: Often hygroscopic; difficult to handle in humid labs without a glovebox.

  • Verdict: Use only for troubleshooting. If N recovery is consistently low, use Imidazole to verify the reduction tube efficiency, but avoid for daily calibration due to handling errors.

Quantitative Comparison Table
FeatureAcetanilide Sulfanilamide Imidazole
CAS 103-84-463-74-1288-32-4
% Nitrogen 10.36%16.27%41.15%
% Carbon 71.09%41.84%52.93%
Stability High (Years)High (Years)Moderate (Moisture sensitive)
Combustion Ease EasyModerateEasy
Suitability for Target Standard Optimal Specialist

Self-Validating Experimental Protocol

Objective: Accurately determine %CHN for this compound and confirm hydration state.

Step 1: Sample Preparation & Drying
  • Context: The monohydrate form is stable. To analyze the anhydrous form, aggressive drying is required.

  • Protocol:

    • Grind the sample to a fine powder (<50 µm) to ensure homogeneous combustion of the nitro groups.

    • Drying: Place 50 mg in a vacuum oven at 80°C for 4 hours .

    • Cooling: Cool in a desiccator with fresh P₂O₅ or Silica Gel.

    • Checkpoint: If the sample reverts to a "gummy" texture or gains weight rapidly on the balance, it is re-absorbing moisture. Weigh immediately.

Step 2: Instrument Optimization (Combustion)

Nitro compounds release Oxygen during combustion, but the C-N bonds in the ring are strong.

  • O₂ Dosing: Ensure excess Oxygen dosing (e.g., 15-20 ml loop depending on analyzer).

  • Catalyst: Use Tungsten Trioxide (WO₃) or Chromium (III) Oxide on the combustion tube packing to prevent the formation of passive carbon residues.

  • Reduction: Ensure the Copper layer is active. Nitro groups produce significant NOx; a depleted copper layer will result in low N values.

Step 3: The "Bracketing" Calibration

Do not rely on a single point. Use the K-Factor or Linear Regression method with Sulfanilamide to bracket the expected Nitrogen range.

  • Run Blank (Empty Tin Capsule).

  • Run Conditioner (2-3 mg Sulfanilamide) x 3 to prime the system.

  • Run Sulfanilamide Standard (1.5 mg, 2.0 mg, 2.5 mg) to build the curve.

  • Run Analyte (this compound) (~2.0 mg).

  • Run Check Standard (Acetanilide) to verify accuracy.

Visualization: Decision & Workflow Diagrams

Figure 1: Standard Selection Decision Tree

Caption: Logic flow for selecting the correct elemental analysis standard based on analyte properties.

StandardSelection Start Start: Select Standard for This compound CheckN Is Analyte Nitrogen > 15%? Start->CheckN CheckS Does Analyte contain Sulfur? CheckN->CheckS Yes (>15%) Acetanilide Use Acetanilide (Robust, but extrapolation risk) CheckN->Acetanilide No (<10%) CheckHygro Is Lab Humidity > 50%? CheckS->CheckHygro No (Target is S-free) Sulfanilamide Use Sulfanilamide (Best Balance: ~16% N) CheckS->Sulfanilamide Yes CheckHygro->Sulfanilamide High Humidity Imidazole Use Imidazole (High N match, but risky) CheckHygro->Imidazole Controlled/Dry Lab

Figure 2: Hydration Analysis Workflow

Caption: Protocol to distinguish between Anhydrous and Monohydrate forms of the analyte.

HydrationCheck Sample Raw Sample (Yellow Powder) Dry Vacuum Oven 80°C, 4 Hours Sample->Dry Weigh Microbalance Weighing (Target: 2.0 mg) Dry->Weigh Analyze Combustion Analysis (CHNS Mode) Weigh->Analyze ResultC Result: %C ≈ 45.0% Analyze->ResultC ResultC_High Result: %C ≈ 49.2% Analyze->ResultC_High Conclusion1 Identify as MONOHYDRATE ResultC->Conclusion1 Matches Theory Conclusion2 Identify as ANHYDROUS ResultC_High->Conclusion2 Matches Theory

Troubleshooting & Acceptance Criteria

Acceptable Tolerance: For research-grade purity, the experimental value should be within ±0.4% of the theoretical value.

ScenarioObservationRoot CauseCorrective Action
Low Nitrogen %N < 21.0%Incomplete reduction of -NO₂ group.Replace Copper reduction tube; Increase cycle time.
Low Carbon %C ≈ 45-46%Sample is hydrated (Monohydrate).Dry sample at 80°C under vacuum; Recalculate theory for ·H₂O.
High Carbon %C > 49.6%Incomplete combustion (soot formation).Add Oxygen boost; Check Tungsten catalyst.

References

  • NIST Chemistry WebBook. this compound Spectra and Properties. National Institute of Standards and Technology. Available at: [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers: A Guide to Combustion Analysis. Available at: [Link]

  • PubChem. 2-Amino-4-nitroacetanilide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Characterization and Differentiation of N-(2-Amino-4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing N-(2-Amino-4-nitrophenyl)acetamide (Target) from its critical structural isomers, primarily N-(4-amino-2-nitrophenyl)acetamide and N-(2-amino-5-nitrophenyl)acetamide.

Context: this compound is a vital intermediate in the synthesis of benzimidazoles and azo dyes. It is typically synthesized via the selective reduction of N-(2,4-dinitrophenyl)acetamide. A common failure mode in this synthesis is regioselective error, yielding the 4-amino-2-nitro isomer, or over-reduction. Differentiating these isomers is non-trivial due to their identical molecular weight (195.18 g/mol ) and similar polarity, yet it is critical because regioisomers yield biologically inactive or toxic pharmacophores in downstream synthesis.

This guide details a multi-modal characterization strategy prioritizing NMR spectroscopy (for structural certainty) and HPLC (for quantitative purity), supported by physical property analysis.

Structural Context and Isomer Landscape

Understanding the exact substitution pattern is the prerequisite for selecting the correct analytical method. The target molecule possesses an acetamide group at position 1, an amino group at position 2 (ortho), and a nitro group at position 4 (para).

Visualizing the Structural Challenge

The following diagram illustrates the target and its most common synthetic impurities (regioisomers).

IsomerStructures Target TARGET This compound (1-NHAc, 2-NH2, 4-NO2) Isomer2 SECONDARY IMPURITY (Regioisomer B) N-(2-Amino-5-nitrophenyl)acetamide (1-NHAc, 2-NH2, 5-NO2) Target->Isomer2 Structural Variant (Distinct Synthesis Path) Isomer1 CRITICAL IMPURITY (Regioisomer A) N-(4-Amino-2-nitrophenyl)acetamide (1-NHAc, 2-NO2, 4-NH2) Start Precursor: N-(2,4-Dinitrophenyl)acetamide Start->Target Selective Reduction (Desired Path) Start->Isomer1 Regio-error (Common Side Reaction)

Figure 1: Structural relationship between the target molecule and its primary regioisomers arising from dinitro-reduction pathways.

Primary Differentiation Method: 1H NMR Spectroscopy[1]

Proton NMR is the gold standard for this differentiation. Mass spectrometry cannot distinguish these isomers (identical


), and IR is often ambiguous due to overlapping N-H and NO2 stretches. NMR relies on the unique electronic environments created by the ortho vs. para positioning of the substituents.
Mechanistic Insight: Coupling Patterns & Chemical Shifts

The key differentiator is the splitting pattern of the aromatic protons and the chemical shift of the amide proton.

A. The Target: this compound[1][2][3]
  • H-3 (Proton between NH2 and NO2): Appears as a meta-coupled doublet (

    
     Hz). It is shielded by the ortho-amino group but deshielded by the ortho-nitro group.
    
  • H-5 (Proton between NO2 and H-6): Appears as a doublet of doublets (

    
     Hz, 
    
    
    
    Hz).
  • H-6 (Proton adjacent to Acetamide): Appears as a doublet (

    
     Hz).
    
  • Amide NH: Typically appears around 9.0 - 9.5 ppm (in DMSO-d6).

B. The Isomer: N-(4-Amino-2-nitrophenyl)acetamide
  • Key Difference (H-Bonding): In this isomer, the nitro group is ortho to the acetamide. This allows for a strong intramolecular Hydrogen Bond between the acetamide NH and the nitro oxygen.

  • Diagnostic Signal: The Amide NH signal shifts significantly downfield (often > 10.0 ppm ) due to this H-bonding.

  • Aromatic Pattern: The proton between the nitro and acetamide is absent. The proton pattern shifts to reflect the 1,2,4-substitution where the amino is para to the acetamide.

Comparative Data Table
FeatureTarget: N-(2-Amino-4-nitro...)Isomer: N-(4-Amino-2-nitro...)
Amide NH Shift

9.2 - 9.4 ppm (Singlet)

10.1 - 10.5 ppm (Deshielded by H-bond)
Aromatic H-3

~7.6 ppm (d,

Hz)

~7.1 ppm (d,

Hz)
Aromatic H-6

~7.8 ppm (d,

Hz)

~8.0 ppm (d,

Hz)
Coupling Logic H-3 is isolated between substituents.H-3 is isolated between substituents.

Secondary Method: HPLC Separation Protocol

While NMR confirms identity, HPLC is required to quantify the level of isomeric impurity. These isomers have different polarities due to the "ortho effect" and hydrogen bonding capabilities.

Polarity Logic
  • Isomer (2-NO2): The intramolecular H-bond (NH...O=N) reduces the ability of the molecule to interact with the solvent, often making it slightly less polar (elutes later in RP-HPLC) or distinct based on column selectivity.

  • Target (2-NH2): The free amine and acetamide are available for intermolecular H-bonding with the mobile phase.

Validated Protocol (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold to elute polar salts)

    • 5-20 min: 10%

      
       60% B (Linear gradient)
      
    • 20-25 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 360 nm (nitro group specific).

System Suitability Requirement: Resolution (


) between the target peak and the nearest isomer peak must be 

.

Physical Properties & Experimental Workflow

Simple physical property checks can serve as a rapid "Go/No-Go" gate before advanced spectral analysis.

  • Melting Point:

    • Target: 183–185 °C [1].[3]

    • Isomer (4-amino-2-nitro): Typically higher (~210–215 °C range due to different lattice packing).

  • Solubility: The target (free amine) is soluble in dilute HCl (forms a salt). The 2-nitro isomer (weakly basic amine at para position) also dissolves, but the N-(4-nitrophenyl)acetamide impurity (missing amine) will remain insoluble.

Analytical Decision Workflow

Workflow Sample Unknown Sample (Yellow/Orange Solid) MP_Check Step 1: Melting Point Range: 183-185 °C? Sample->MP_Check NMR_Analysis Step 2: 1H NMR (DMSO-d6) Check Amide NH & Splitting MP_Check->NMR_Analysis In Range Result_Iso1 ISOMER DETECTED NH @ >10 ppm (H-bond) MP Mismatch MP_Check->Result_Iso1 Out of Range Result_Target CONFIRMED TARGET NH @ ~9.3 ppm MP ~184 °C NMR_Analysis->Result_Target Pattern Matches NMR_Analysis->Result_Iso1 Pattern Deviates HPLC Step 3: HPLC Purity Quantify Isomer % Result_Target->HPLC For Final Release

Figure 2: Step-by-step decision tree for validating the identity of this compound.

Experimental Protocol: Isolation & Purification

If the isomer is detected, recrystallization is the preferred method for purification due to the solubility differences driven by the acetamide/nitro positioning.

Procedure:

  • Dissolution: Dissolve crude solid in boiling Ethanol (95%).

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts or bis-acetylated byproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The target (2-amino-4-nitro) generally crystallizes out, while the more soluble impurities (depending on specific synthesis matrix) or more polar degradation products remain in the mother liquor.

  • Wash: Filter the crystals and wash with cold ethanol.

  • Dry: Vacuum dry at 50°C.

Validation: Run the HPLC protocol (Section 3) on the dried crystals. Target purity should exceed 98.0% a/a.

References

  • NIST Chemistry WebBook. this compound Properties. National Institute of Standards and Technology.[4] [Link]

  • PubChem. Acetamide, 2-amino-N-(4-nitrophenyl)- (Compound).[1] National Library of Medicine. [Link][1]

  • SIELC Technologies. Separation of Acetamide, N-(2-amino-4-nitrophenyl)- on Newcrom R1 HPLC column.[Link]

Sources

Safety Operating Guide

N-(2-Amino-4-nitrophenyl)acetamide: Proper Disposal and Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

N-(2-Amino-4-nitrophenyl)acetamide (CAS: 53987-32-9) is a nitroaromatic amine derivative.[1][2] While it possesses stabilizing acetamide functionality, the presence of the nitro group (


) and the amine (

) on the phenyl ring classifies it as a Toxic Organic waste with potential mutagenic properties.

Core Disposal Directive:

  • Do NOT dispose of down the drain.[3]

  • Do NOT mix with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or strong bases.

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system. The "Nitro" group dictates the disposal pathway due to its energetic potential and toxicity profile.

PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial manifesting name
Synonyms 4'-Nitro-2'-aminoacetanilide; 2-Amino-4-nitroacetanilideLabeling verification
CAS Number 53987-32-9Unique identifier for waste inventory
Molecular Formula

Nitrogen content affects incinerator NOx limits
Solubility Soluble in DMSO, MeOH, MeCN; Sparingly soluble in waterDictates liquid waste stream (Organic)
Stability Stable under ambient conditions; Decomposes at high heatKeep away from heat sources in storage
RCRA Classification Characteristic Waste (Toxic); Not specifically P/U listedClassify as "Non-Halogenated Organic"
Part 3: Pre-Disposal & Safety Engineering

The Scientist’s Rationale: Disposal begins at the bench. The primary risk with nitroanilines is skin absorption and methemoglobinemia (oxidation of hemoglobin). The secondary risk is the formation of unstable diazonium salts if inadvertently mixed with nitrous acid sources.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Butyl Rubber (for high concentrations).

    • Reasoning: Nitroaromatics can permeate thin nitrile over time.

  • Respiratory: Work within a certified Fume Hood. If handling powder >10g outside a hood, N95/P100 usage is required.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, synthesis products, spill cleanup solids.

  • Segregation: Isolate the solid material. Do not combine with oxidizers or heavy metal waste.

  • Containerization: Transfer solid to a transparent, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container inside a secondary clear plastic bag (double-bagging).

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: this compound (100%)

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Applicable for: HPLC waste (MeCN/Water), reaction solvents (DMSO, Methanol).

  • Compatibility Check: Ensure the waste carboy does not contain acids (pH < 4) or oxidizers.

    • Scientific Logic:[4] Acidic conditions + Nitrites (impurities) + Amine group = Risk of Diazotization (unstable).

  • Solvent Stream: Segregate into "Non-Halogenated Organic Waste" .

    • Note: If the solvent system contains Dichloromethane (DCM), use the "Halogenated" stream. The compound itself is non-halogenated, but the solvent dictates the stream.

  • Rinsing: Triple rinse glassware with Acetone or Ethanol. Collect all rinsates into the liquid waste container.

  • Cap & Vent: Ensure caps are tight but allow for pressure relief if the container is not vented (standard safety carboys recommended).

Protocol C: Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double gloves and goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible organic + nitro compound = fire risk).

  • Decontamination: Wipe surface with a mild detergent and water. Collect wipes as solid waste.

Part 5: Visualizations
Diagram 1: Waste Stream Decision Matrix

This logic flow ensures the compound is routed to the correct destruction facility (Incineration) without creating incompatible mixtures.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) Solid->Bagging LabelSolid Label: Toxic Organic Solid Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration OxidizerCheck Contains Oxidizers? (HNO3, H2O2) Liquid->OxidizerCheck SolventCheck Solvent Type? Halo Contains Halogens (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, MeCN) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration OxidizerCheck->SolventCheck No Segregate STOP: Segregate Immediately Risk of Explosion OxidizerCheck->Segregate Yes

Caption: Decision matrix for segregating solid and liquid waste streams to ensure compatibility and regulatory compliance.

Diagram 2: The "Self-Validating" Safety Loop

This workflow illustrates how to verify safety before the waste leaves the bench.

SafetyLoop ID 1. Identify Compound & CAS Compat 2. Compatibility Check (No Oxidizers/Acids) ID->Compat Compat->ID Unsafe (Re-eval) Container 3. Select Container (HDPE/Glass) Compat->Container Safe Label 4. Labeling (Name + Hazard) Container->Label Verify 5. Verify pH (Neutral/Basic preferred) Label->Verify Dispose 6. Transfer to EHS/Contractor Verify->Dispose

Caption: A 6-step self-validating workflow to prevent accidental incompatibility during waste accumulation.

References
  • National Institute of Standards and Technology (NIST). this compound Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]

  • PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.